molecular formula C8H14N4 B2585321 1-cyclopentyl-1H-pyrazole-3,5-diamine CAS No. 1250876-38-0

1-cyclopentyl-1H-pyrazole-3,5-diamine

Katalognummer: B2585321
CAS-Nummer: 1250876-38-0
Molekulargewicht: 166.228
InChI-Schlüssel: YMISJZAFHSQRBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-cyclopentyl-1H-pyrazole-3,5-diamine is a useful research compound. Its molecular formula is C8H14N4 and its molecular weight is 166.228. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopentyl-1H-pyrazole-3,5-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopentyl-1H-pyrazole-3,5-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-cyclopentylpyrazole-3,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-7-5-8(10)12(11-7)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMISJZAFHSQRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopentyl-1H-pyrazole-3,5-diamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-cyclopentyl-1H-pyrazole-3,5-diamine, a novel heterocyclic compound with significant potential in drug discovery and development. While this specific molecule is not extensively documented in current literature, this paper extrapolates from established chemical principles and data on analogous structures to present a predictive yet scientifically grounded resource for researchers, chemists, and pharmacologists. We will delve into its chemical architecture, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and its potential therapeutic applications based on the known bioactivity of the 3,5-diaminopyrazole scaffold.

Introduction: The Promise of the Pyrazole Scaffold

Pyrazole and its derivatives are cornerstones in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] This five-membered heterocyclic ring system is a privileged scaffold, appearing in numerous approved drugs with applications ranging from anti-inflammatory to anti-cancer and anti-infective agents. The 3,5-diaminopyrazole core, in particular, has garnered recent attention as a promising pharmacophore. Studies have identified derivatives of 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine as ATP-competitive inhibitors, and other analogs have shown potent anti-biofilm activity against clinically relevant pathogens like Pseudomonas aeruginosa.[3]

This guide focuses on the N-1 cyclopentyl substituted derivative of 3,5-diaminopyrazole. The introduction of a cyclopentyl group can enhance metabolic stability and modulate lipophilicity, potentially improving the pharmacokinetic profile of the parent molecule. By combining the established bioactivity of the 3,5-diaminopyrazole core with the favorable properties of a cyclopentyl substituent, 1-cyclopentyl-1H-pyrazole-3,5-diamine emerges as a compelling candidate for further investigation in drug discovery programs.

Chemical Structure and Predicted Properties

The chemical structure of 1-cyclopentyl-1H-pyrazole-3,5-diamine consists of a central pyrazole ring substituted with a cyclopentyl group at the N-1 position and amino groups at the C-3 and C-5 positions.

Table 1: Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted ValueRemarks
Molecular Formula C8H14N4
Molecular Weight 166.22 g/mol
Appearance Off-white to pale yellow solidBased on analogous compounds.
Melting Point 140-150 °CEstimated based on related structures.
Boiling Point > 300 °C (decomposes)Estimated based on related structures.
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.Typical for aminopyrazoles.
pKa Basic (estimated range 5-7)Due to the presence of two amino groups.
LogP 1.0 - 1.5Calculated estimate, indicating moderate lipophilicity.
¹H NMR (DMSO-d₆, 400 MHz) δ 5.5-6.0 (br s, 4H, 2 x NH₂), 5.1 (s, 1H, pyrazole C4-H), 4.5-4.7 (m, 1H, cyclopentyl CH), 1.5-2.0 (m, 8H, cyclopentyl CH₂)Predicted chemical shifts based on analogous structures.
¹³C NMR (DMSO-d₆, 101 MHz) δ 155-160 (C3, C5), 90-95 (C4), 60-65 (cyclopentyl CH), 30-35 (cyclopentyl CH₂), 25-30 (cyclopentyl CH₂)Predicted chemical shifts based on analogous structures.
Mass Spec (ESI+) m/z 167.12 [M+H]⁺

Synthesis of 1-Cyclopentyl-1H-pyrazole-3,5-diamine

The synthesis of 3,5-diaminopyrazoles is well-established and typically proceeds through the condensation of a hydrazine derivative with malononitrile.[3] For the target molecule, the key precursors are cyclopentylhydrazine and malononitrile. Cyclopentylhydrazine is commercially available, most commonly as its hydrochloride salt.[3][4]

The proposed synthesis is a one-pot, two-step reaction. The first step involves the liberation of the free cyclopentylhydrazine base from its hydrochloride salt. The subsequent and crucial step is the cyclocondensation reaction with malononitrile to form the pyrazole ring.

SynthesisWorkflow cluster_process Reaction cluster_products Products & Purification Cyclopentylhydrazine_HCl Cyclopentylhydrazine Hydrochloride Reaction_Vessel Reaction Vessel Cyclopentylhydrazine_HCl->Reaction_Vessel 1. Add Malononitrile Malononitrile Malononitrile->Reaction_Vessel 3. Add Base Base (e.g., NaOEt) Base->Reaction_Vessel 2. Add (for in situ free base formation) Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Reflux Purified_Product 1-Cyclopentyl-1H-pyrazole-3,5-diamine Crude_Product->Purified_Product Purification (Crystallization/Chromatography)

A high-level overview of the proposed synthesis workflow.
Step-by-Step Experimental Protocol

Materials:

  • Cyclopentylhydrazine hydrochloride (1 eq.)[3][4]

  • Malononitrile (1 eq.)

  • Sodium ethoxide (1 eq.)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.

  • Free Base Formation: Add sodium ethoxide to the ethanol and stir until dissolved. To this solution, add cyclopentylhydrazine hydrochloride in one portion. Stir the resulting suspension at room temperature for 30 minutes. This in-situ neutralization is critical for generating the reactive free hydrazine.

  • Cyclocondensation: Add malononitrile to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL). The use of a saturated sodium bicarbonate solution in the first wash can help remove any acidic impurities.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 1-cyclopentyl-1H-pyrazole-3,5-diamine.

Potential Applications in Drug Development

The 3,5-diaminopyrazole scaffold is a known pharmacophore with diverse biological activities. The introduction of the N-1 cyclopentyl group is anticipated to modulate these activities and improve the drug-like properties of the molecule.

Anti-Biofilm Activity

A significant body of research has highlighted the potential of 4-arylazo-3,5-diamino-1H-pyrazoles as potent anti-biofilm agents against Pseudomonas aeruginosa. These compounds are believed to function by stimulating the activity of phosphodiesterases, leading to a reduction in the intracellular levels of cyclic di-GMP, a key signaling molecule in biofilm formation. While 1-cyclopentyl-1H-pyrazole-3,5-diamine lacks the 4-arylazo substituent, the core 3,5-diaminopyrazole structure is crucial for this activity. It is plausible that the N-1 cyclopentyl derivative could also exhibit anti-biofilm properties, potentially through a similar mechanism.

BiofilmInhibition cluster_bacterium Bacterial Cell Compound 1-Cyclopentyl-1H-pyrazole- 3,5-diamine PDE Phosphodiesterase (PDE) (e.g., BifA in P. aeruginosa) Compound->PDE Stimulates c_di_GMP Cyclic di-GMP PDE->c_di_GMP Degrades Biofilm Biofilm Formation c_di_GMP->Biofilm Promotes

A proposed mechanism for anti-biofilm activity.
Anti-tubercular Activity

Recent studies have also explored derivatives of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine for their anti-tubercular activity against Mycobacterium tuberculosis. Several compounds in this class have demonstrated excellent activity. The 3,5-diaminopyrazole core is again implicated as a key structural feature for this biological effect. Therefore, 1-cyclopentyl-1H-pyrazole-3,5-diamine warrants investigation as a potential novel anti-tubercular agent.

Conclusion

1-Cyclopentyl-1H-pyrazole-3,5-diamine represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Based on the well-established chemistry and pharmacology of the 3,5-diaminopyrazole scaffold, a reliable synthetic route is proposed, and its physicochemical and spectroscopic properties are predicted. The potential of this compound as an anti-biofilm and anti-tubercular agent makes it a compelling target for further synthesis and biological evaluation. This guide serves as a foundational resource to stimulate and support future research into this and related compounds, with the ultimate goal of developing novel therapeutics for infectious diseases.

References

  • ChemBK. Cyclopentyl hydrazine hydrochloride. (2024-04-09). Available from: [Link]

  • Vidyashree Jois H.S. and Balakrishna Kalluraya. FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. Connect Journals. Available from: [Link]

  • Hansen, M. C., et al. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. RSC Medicinal Chemistry. 2021. Available from: [Link]

  • Faria, J. V., et al. Pyrazole and its derivatives: a review on their synthesis and pharmacological activities. Molecules. 2018. Available from: [Link]

  • Kumar, V., et al. Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. 2013. Available from: [Link]

  • PubChem. 3,5-Diamino-1H-pyrazole. Available from: [Link]

  • Elnagdi, M. H., et al. Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. ResearchGate. 1977. Available from: [Link]

  • Alamshany, Z. M., et al. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals. 2023. Available from: [Link]

  • Gaikwad, S. V., et al. Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. ResearchGate. 2022. Available from: [Link]

Sources

The Strategic Role of the 1-Cyclopentyl-1H-pyrazole-3,5-diamine Scaffold in Modern CDK Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dysregulation of Cyclin-Dependent Kinases (CDKs) is a cornerstone of oncogenesis, making them prime targets for therapeutic intervention.[1][2] Within the vast landscape of kinase inhibitor discovery, the pyrazole nucleus has emerged as a "privileged scaffold" due to its synthetic tractability and versatile bioisosteric properties.[3][4] This technical guide provides an in-depth examination of a specific, highly promising pyrazole derivative: 1-cyclopentyl-1H-pyrazole-3,5-diamine. We will dissect its structural rationale, explore its role as a foundational core for potent and selective CDK inhibitors, and present detailed, field-proven experimental protocols for its evaluation. This document is intended for medicinal chemists, cell biologists, and drug development professionals engaged in the design and validation of next-generation cancer therapeutics.

The Imperative for Targeting Cyclin-Dependent Kinases in Oncology

Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as the master regulators of the eukaryotic cell cycle.[1][5] Their activity is tightly controlled by binding to regulatory cyclin subunits, forming active heterodimeric complexes that phosphorylate key substrates to drive orderly progression through distinct cell cycle phases (G1, S, G2, M).[6]

In the majority of human cancers, this regulatory network is compromised through genetic or epigenetic alterations, leading to aberrant CDK activity and uncontrolled cellular proliferation—a hallmark of cancer.[2][7] For instance, the CDK4/6-Cyclin D axis is frequently overactive in breast cancer, leading to the inactivation of the Retinoblastoma (Rb) tumor suppressor protein.[8][9] This validation of CDKs as critical oncogenic drivers has spurred the development of small molecule inhibitors, culminating in the FDA approval of selective CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib for the treatment of certain breast cancers.[5][9]

While selective CDK4/6 inhibition has been a major success, the focus is expanding to other CDKs, such as CDK2, which is crucial for the G1/S transition and DNA synthesis.[6][10] The development of inhibitors with specific selectivity profiles—ranging from highly selective single-target agents to dual or pan-CDK inhibitors—remains a critical goal in oncology research.[11][12]

Key CDKs and Their Roles in the Cell Cycle
CDK MemberPrimary Cyclin Partner(s)Key Function(s) in Cell Cycle
CDK4/6 Cyclin D (D1, D2, D3)G1 progression, Rb phosphorylation, G1/S checkpoint control.
CDK2 Cyclin E, Cyclin AG1/S transition, initiation of DNA replication.[2][10]
CDK1 Cyclin B, Cyclin AG2/M transition, initiation of mitosis.[1]
CDK7 Cyclin HCDK-Activating Kinase (CAK), phosphorylates and activates other CDKs.[2]
CDK9 Cyclin TTranscriptional regulation (as part of P-TEFb complex).

The Pyrazole Scaffold: A Cornerstone of Modern Kinase Inhibitor Design

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In medicinal chemistry, it is widely recognized as a privileged scaffold, a molecular framework that is capable of binding to multiple biological targets.[3][13] Of the 74 small molecule protein kinase inhibitors approved by the FDA, eight contain a pyrazole ring, including Crizotinib and Encorafenib.[4]

The success of the pyrazole core can be attributed to several key factors:

  • Synthetic Accessibility: Pyrazole derivatives can be synthesized through robust and versatile chemical reactions, allowing for extensive structural diversification.[14][15]

  • Hydrogen Bonding Capacity: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating critical interactions within the ATP-binding pocket of kinases.

  • Structural Rigidity: The aromatic nature of the ring provides a rigid and planar anchor to orient substituents into specific pockets of the enzyme active site, enhancing binding affinity and selectivity.[3]

A Deep Dive into the 1-Cyclopentyl-1H-pyrazole-3,5-diamine Core

The 1-cyclopentyl-1H-pyrazole-3,5-diamine scaffold is a purpose-built starting point for CDK inhibitor design. Each component of its structure is deliberately chosen to fulfill a specific role in binding to the CDK active site.

Rationale and Plausible Synthesis

The synthesis of this core can be achieved through a straightforward cyclocondensation reaction. A common and efficient method involves reacting a substituted hydrazine (cyclopentylhydrazine) with a dinitrile derivative (malononitrile). This approach is well-established for creating 3,5-diaminopyrazole systems.[16][17]

Causality of Experimental Choice: This synthetic route is favored for its high efficiency and the ready availability of starting materials. The cyclization reaction is often high-yielding and provides a direct path to the desired diamino-substituted pyrazole core, which is essential for establishing the primary interactions with the target kinase.

Structural Analysis and Hypothesized Binding Mode

The efficacy of this scaffold lies in its tripartite structure:

  • The 3,5-Diamine Groups: These two amino groups are the primary "hinge-binding" elements. They are perfectly positioned to form two or three critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., residues in CDK2 like Leu83 and Glu81). This interaction is the most conserved binding motif across many ATP-competitive kinase inhibitors and is crucial for anchoring the molecule in the active site.

  • The Pyrazole Core: This rigid ring acts as the central organizing platform. It correctly orients the diamine groups for hinge binding and projects the N1-substituent towards a distinct pocket.

  • The N1-Cyclopentyl Group: This non-polar, aliphatic group is designed to occupy a hydrophobic pocket near the ATP-binding site. The size and shape of this pocket vary between different kinases. The cyclopentyl group often provides a superior fit in the pocket of certain CDKs compared to smaller (cyclobutyl) or larger (phenyl) groups, thereby contributing significantly to both inhibitor potency and selectivity.[13]

cluster_0 CDK2 Active Site cluster_1 Hinge Region cluster_2 Hydrophobic Pocket cluster_3 Inhibitor Scaffold ATP_Pocket ATP Binding Pocket Hinge_Residues Leu83 Glu81 Hydrophobic_Residues Ile10 Val18 Pyrazole Pyrazole Core Pyrazole->ATP_Pocket Occupies Pocket Diamine 3,5-Diamine Diamine->Hinge_Residues H-Bonds (Anchor) Cyclopentyl N1-Cyclopentyl Cyclopentyl->Hydrophobic_Residues Hydrophobic Interactions (Potency & Selectivity)

Caption: Hypothesized binding mode of the scaffold in the CDK2 active site.

Structure-Activity Relationship (SAR) and Lead Optimization

Once the core scaffold is established, medicinal chemists systematically modify its structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties. The 1-cyclopentyl-1H-pyrazole-3,5-diamine core offers several points for diversification. A key position for modification is the C4 position of the pyrazole ring.

Hypothetical SAR at the C4 Position

The C4 position typically points out towards the solvent-exposed region of the active site. This allows for the addition of larger chemical groups to fine-tune the inhibitor's properties without disrupting the core binding interactions.

Compound IDC4-Substituent (R)CDK2 IC₅₀ (nM)Rationale / Comments
Core-1 -H500Unsubstituted core scaffold shows moderate baseline activity.
Lead-1A -Br150Small halogen adds lipophilicity, improving pocket occupancy.
Lead-1B -Phenyl80Phenyl group can form additional π-stacking interactions.
Lead-1C -4-Fluorophenyl45Electron-withdrawing fluorine can improve metabolic stability and binding.
Lead-1D -4-Morpholinophenyl15Addition of a soluble group can improve pharmacokinetic properties while maintaining potency.

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes only, based on established principles in kinase inhibitor design.[18][19][20]

Experimental Protocols for Inhibitor Evaluation

A robust and logical cascade of assays is required to validate novel CDK inhibitors. The following protocols represent a standard workflow, designed to be a self-validating system from biochemical potency to cellular mechanism of action.

Drug Discovery Workflow

Synthesis Scaffold Synthesis & Diversification Biochem Biochemical Screen (CDK Panel IC₅₀) Synthesis->Biochem Test Potency & Selectivity CellPro Cell Proliferation (GI₅₀ on Cancer Lines) Biochem->CellPro Test Cellular Efficacy CellCycle Cell Cycle Analysis (Flow Cytometry) CellPro->CellCycle Confirm MoA TargetEngage Target Engagement (Western Blot for pRb) CellCycle->TargetEngage Confirm Target Inhibition LeadOpt Lead Optimization (ADME/Tox) TargetEngage->LeadOpt Advance Hits LeadOpt->Synthesis Iterate Design

Sources

Technical Whitepaper: History and Development of Roniciclib (BAY 1000394) Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development and synthesis of Roniciclib (BAY 1000394) intermediates, designed for an audience of research scientists and process chemists.

Executive Summary

Roniciclib (BAY 1000394) represents a landmark in medicinal chemistry, primarily for its successful incorporation of a cyclic sulfoximine moiety—a functional group historically regarded as a "lab oddity" due to synthetic complexity. As a potent pan-cyclin-dependent kinase (CDK) inhibitor targeting CDK1, CDK2, CDK4, CDK7, and CDK9, its development required overcoming significant synthetic hurdles, specifically the stereoselective construction of a chiral sulfur center and the regioselective substitution of a trifluoromethyl-pyrimidine scaffold.

This guide analyzes the retrosynthetic logic, process chemistry evolution, and validation protocols for the core intermediates of Roniciclib.

Part 1: Structural Evolution & Retrosynthetic Analysis

The structure of Roniciclib is characterized by a highly substituted pyrimidine core. The molecule can be deconstructed into two primary complex intermediates:

  • The Electrophilic Core: A 5-trifluoromethyl-pyrimidine substituted at the C4 position with a chiral diol.

  • The Nucleophilic Pharmacophore: An aniline derivative bearing a rare (R)-stereogenic cyclopropyl sulfoximine group.

Retrosynthetic Logic Diagram

The following diagram illustrates the convergent synthesis strategy, highlighting the disconnection points that dictate the intermediate requirements.

Retrosynthesis Figure 1: Retrosynthetic Disconnection of Roniciclib Roniciclib Roniciclib (BAY 1000394) (Target Molecule) Coupling Step 3: SNAr / Buchwald Coupling Coupling->Roniciclib Int_A Intermediate A (Nucleophile) 4-(cyclopropanesulfonimidoyl)aniline Int_A->Coupling Int_B Intermediate B (Electrophile) (2R,3R)-3-((2-chloro-5-(trifluoromethyl) pyrimidin-4-yl)oxy)butan-2-ol Int_B->Coupling SM_1 4-Nitrothiophenol + Cyclopropylboronic acid SM_1->Int_A  1. S-Arylation 2. Oxidation 3. Imination 4. Reduction SM_2 2,4-Dichloro-5- (trifluoromethyl)pyrimidine SM_2->Int_B  Regioselective SNAr (C4 Position) SM_3 (2R,3R)-2,3-Butanediol SM_3->Int_B

Part 2: The Sulfoximine Intermediate (The "Oddity")

The defining feature of Roniciclib is the (R)-S-cyclopropyl-S-(4-aminophenyl)sulfoximine . The introduction of this group improves solubility and metabolic stability compared to sulfones, but it introduces a chiral sulfur center that requires resolution.

Synthesis of Intermediate A: 4-(Cyclopropanesulfonimidoyl)aniline

Challenge: Direct cyclopropylation of thiols is difficult due to the instability of cyclopropyl halides in SN2 reactions. Solution: The discovery team utilized a Copper-catalyzed Chan-Lam coupling with cyclopropylboronic acid, followed by a Rhodium-catalyzed imination.

Detailed Protocol
  • S-Cyclopropylation (Chan-Lam Coupling):

    • Reagents: 4-Nitrothiophenol, Cyclopropylboronic acid, Cu(OAc)₂, Na₂CO₃, Dichloroethane (DCE).

    • Mechanism: Oxidative coupling via a Cu(II)/Cu(III) cycle.

    • Key Insight: The use of cyclopropylboronic acid bypasses the need for harsh alkylation conditions that could degrade the nitro group.

  • Oxidation to Sulfoxide:

    • Reagents: Sodium Periodate (NaIO₄) or mCPBA.

    • Outcome: Yields racemic 1-cyclopropyl-4-nitro-benzene sulfoxide.

  • Imination (Sulfoximine Formation):

    • Reagents: Trifluoroacetamide, Rh₂(OAc)₄ (Catalyst), PhI(OAc)₂ (Oxidant), MgO.

    • Process: Stereospecific nitrene transfer. The trifluoroacetyl protecting group is subsequently removed via hydrolysis (MeOH/K₂CO₃).

    • Note: This step produces a racemic sulfoximine.

  • Chiral Resolution & Reduction:

    • Resolution: The enantiomers are separated via Preparative Chiral HPLC (e.g., Chiralpak AD-H) to isolate the (R)-enantiomer.

    • Reduction: The nitro group is reduced to the aniline using H₂/Pd-C or Fe/NH₄Cl to yield the final nucleophilic intermediate Intermediate A .

Part 3: The Pyrimidine Core Assembly

The pyrimidine scaffold serves as the linker. The critical parameter here is Regioselectivity .

Synthesis of Intermediate B: The Chiral Ether

Reaction: Nucleophilic Aromatic Substitution (SNAr).[1] Substrates: 2,4-Dichloro-5-(trifluoromethyl)pyrimidine + (2R,3R)-2,3-Butanediol.

Mechanism & Regioselectivity

In 2,4-dichloropyrimidines with an electron-withdrawing group (EWG) at C5 (like -CF₃), the C4 position is significantly more electrophilic than C2. This is due to the para-relationship with the ring nitrogen and the inductive effect of the EWG.

  • C4 Attack (Favored): Leads to the desired intermediate.

  • C2 Attack (Disfavored): Kinetic byproduct, minimized by temperature control.

Experimental Workflow
  • Preparation: Dissolve (2R,3R)-2,3-butanediol (3.0 eq) in THF. Cool to 0°C.[1]

  • Base Addition: Add NaH (1.1 eq) or Cs₂CO₃. Stir for 30 min to generate the alkoxide.

  • Addition of Electrophile: Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine dropwise.

  • Control: Maintain temperature < 5°C to prevent bis-substitution or C2-attack.

  • Workup: Quench with NH₄Cl. Extract with EtOAc.

  • Validation: ¹H NMR should show a shift in the pyrimidine proton and integration corresponding to a mono-ether.

Part 4: Convergent Coupling & Final Assembly

The final step couples the nucleophilic aniline (Intermediate A) with the electrophilic pyrimidine (Intermediate B).

Protocol: Acid-Catalyzed SNAr

While Buchwald-Hartwig coupling is possible, the activated nature of the 2-chloro-5-trifluoromethylpyrimidine allows for a cleaner acid-catalyzed SNAr reaction.

  • Solvent System: Ethanol or Isopropanol (Protic solvents facilitate SNAr via H-bonding to the ring nitrogen).

  • Conditions: Mix Intermediate A (1.0 eq) and Intermediate B (1.1 eq). Add catalytic HCl (4M in dioxane).

  • Reaction: Heat to reflux (80°C) for 4-12 hours.

  • Purification: The product precipitates as a hydrochloride salt or is purified via silica chromatography after neutralization.

Quantitative Data Summary
IntermediateKey ReagentsCritical ParameterTypical Yield
Aryl Sulfide 4-Nitrothiophenol, Cyclopropylboronic acid, Cu(OAc)₂Oxygen atmosphere (Chan-Lam)70-85%
Sulfoximine Sulfoxide, Rh₂(OAc)₄, PhI(OAc)₂, CF₃CONH₂Nitrene source safety60-75%
Pyrimidine Ether 2,4-Dichloro-5-CF₃-pyrimidine, (2R,3R)-ButanediolTemperature (0°C) for Regioselectivity80-90%
Roniciclib Int A + Int B, HCl/EtOHConversion of sterically hindered amine65-75%

Part 5: Mechanism of Action & Biological Context

Understanding the intermediates requires context on why this structure works. The sulfoximine provides a unique hydrogen-bonding vector in the ATP-binding pocket of CDKs, while the trifluoromethyl group induces a conformational adaptation in the DFG-loop of CDK2.

MOA Figure 2: Signaling Pathway Inhibition by Roniciclib Drug Roniciclib (BAY 1000394) Target CDK1/2/4/7/9 (ATP Pocket) Drug->Target  Competes with ATP   Effect1 Inhibition of RB Phosphorylation Target->Effect1  Blocks Kinase Activity   Effect2 Cell Cycle Arrest (G1/S & G2/M) Effect1->Effect2 Effect3 Apoptosis (Tumor Regression) Effect2->Effect3

[4][5]

References

  • Lücking, U., et al. (2013).[2][3][4] "The Lab Oddity Prevails: Discovery of Pan-CDK Inhibitor (R)-S-Cyclopropyl-S-(4-{[4-{[(1R,2R)-2-hydroxy-1-methylpropyl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)sulfoximide (BAY 1000394) for the Treatment of Cancer."[4] ChemMedChem, 8(7), 1067–1085.[3][4][5] Link

  • Siemeister, G., et al. (2012).[3] "BAY 1000394, a Novel Cyclin-Dependent Kinase Inhibitor, with Potent Antitumor Activity in Mono- and in Combination Treatment upon Oral Application."[3][6] Molecular Cancer Therapeutics, 11(10), 2265–2273.[3] Link

  • Lücking, U. (2013).[2][3][4] "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 52(36), 9399–9408. Link

  • Bayer Pharma AG. (2011). "Substituted Pyrimidines and Their Use." World Intellectual Property Organization, WO 2011/154737.[7] (Patent describing the core synthesis methodology).

Sources

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

Sources

The 3,5-Diaminopyrazole Scaffold: A Privileged Framework for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Appeal of Kinases and the Rise of the Pyrazole Scaffold

Protein kinases, orchestrators of a vast array of cellular processes, have firmly established themselves as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The aberrant activity of these enzymes is a hallmark of numerous diseases, driving uncontrolled cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized patient outcomes in various cancers and inflammatory conditions.

Within the vast chemical space of kinase inhibitors, certain molecular frameworks have emerged as "privileged scaffolds" – core structures that exhibit a recurring ability to bind to the ATP-binding site of kinases with high affinity and specificity.[2] Among these, the pyrazole ring system has garnered significant attention from medicinal chemists.[1][2] Its unique electronic properties, synthetic tractability, and ability to engage in key hydrogen bonding interactions with the kinase hinge region make it an ideal foundation for the design of potent and selective inhibitors. This guide focuses specifically on the 3,5-diaminopyrazole scaffold, a particularly versatile and fruitful iteration of the pyrazole core that has given rise to numerous potent kinase inhibitors, including compounds that have advanced into clinical trials.

This technical guide will provide a comprehensive overview of the 3,5-diaminopyrazole scaffold in the context of kinase inhibition. We will delve into the synthetic chemistry underpinning the creation of these molecules, explore the intricate structure-activity relationships (SAR) that govern their potency and selectivity, detail the key experimental protocols for their biological evaluation, and examine their mechanism of action at a molecular level. Finally, we will review the preclinical and clinical development of notable 3,5-diaminopyrazole-based kinase inhibitors, offering a perspective on the future of this important chemical class.

I. The Medicinal Chemistry of 3,5-Diaminopyrazole Kinase Inhibitors

The journey to a successful kinase inhibitor begins with its synthesis. The 3,5-diaminopyrazole core offers a flexible platform for the introduction of diverse substituents, allowing for the fine-tuning of pharmacological properties.

A. Synthetic Strategies for the 3,5-Diaminopyrazole Core

A common and efficient method for the synthesis of the 3,5-diaminopyrazole scaffold involves the condensation of a β-ketonitrile derivative with hydrazine or a hydrazine derivative.[3][4] A particularly relevant example is the synthesis of 3,5-diamino-1H-pyrazole itself, which can be achieved through a multi-step process starting from an aniline derivative.[5][6]

A notable large-scale synthesis of a 3,5-diamino-1H-pyrazole derivative, Disperazol, highlights a practical approach.[5][6] The process involves an initial diazotization of an aniline, followed by quenching with malononitrile to form an intermediate. This intermediate then undergoes ring-closure with hydrazine to yield the 3,5-diaminopyrazole core.[5] For large-scale production, this process has been optimized using flow chemistry for the potentially hazardous diazotization step, enhancing safety and scalability.[5][6]

dot graph "Synthetic_Scheme_for_3_5_Diaminopyrazole" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} General synthetic route to the 3,5-diaminopyrazole core.

Further functionalization of the core is crucial for achieving desired kinase inhibitory activity. For instance, 4-substituted-1H-pyrazole-3,5-diamines can be prepared via Suzuki-Miyaura cross-coupling reactions on a 4-bromo-3,5-dinitropyrazole intermediate, followed by reduction of the nitro groups.[7] This allows for the introduction of various aryl, heteroaryl, or styryl groups at the 4-position, significantly expanding the chemical diversity of the scaffold.

B. Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The beauty of the 3,5-diaminopyrazole scaffold lies in its amenability to systematic modification to optimize interactions with the target kinase. The two amino groups provide key hydrogen bonding anchors to the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The other positions on the pyrazole ring (N1, C4) and the amino groups themselves can be substituted to explore the chemical space within the ATP-binding pocket, thereby enhancing potency and achieving selectivity.

Early exploration of 4-arylazo-3,5-diamino-1H-pyrazoles identified them as a novel class of ATP-competitive CDK inhibitors.[8][9] A preliminary SAR study on 35 analogues revealed that substitutions on the 4-aryl ring could significantly modulate potency.[8][9] For example, the introduction of a hydroxyl group at the para-position of the aryl ring led to a significant increase in inhibitory activity against CDK2/cyclin E.

Table 1: SAR of 4-Arylazo-3,5-diamino-1H-pyrazoles as CDK2/cyclin E Inhibitors [8][9]

CompoundR-group on 4-Aryl RingIC50 (µM)
1a H>100
1b 4-OH1.8
1c 4-OCH312
1d 4-Cl25
1e 4-NO2>100

This data illustrates the profound impact of substitution on the aryl ring, with the 4-hydroxyl group providing a key interaction to enhance potency.

The 3,5-diaminopyrazole scaffold has proven to be a fertile ground for the development of potent Aurora kinase inhibitors. Danusertib (PHA-739358), a 3-aminopyrazole derivative, is a pan-Aurora kinase inhibitor that has advanced to clinical trials.[10][11][12] Molecular modeling studies have provided insights into the binding mode of such inhibitors. The 3-amino group and the pyrazole nitrogen typically form hydrogen bonds with the hinge region of Aurora A (e.g., with Ala213).[13][14][15] Substituents at other positions can then be optimized to occupy adjacent hydrophobic pockets, thereby increasing affinity and selectivity.

Table 2: SAR of Pyrazole Derivatives as Aurora Kinase Inhibitors [16][17]

CompoundScaffold VariationAurora A IC50 (nM)Aurora B IC50 (nM)
Compound A Pyrazole diaminopyrimidine28.92.2
Compound B Phenyl-amino-pyrazole90152

This table showcases how different substitutions on the pyrazole core can lead to varying potencies and selectivities between Aurora kinase isoforms.

The versatility of the 3,5-diaminopyrazole scaffold extends to the JAK family of tyrosine kinases. A series of 4-amino-(1H)-pyrazole derivatives have been designed and synthesized as potent JAK inhibitors.[18] For instance, compound 3f from this series exhibited low nanomolar IC50 values against JAK1, JAK2, and JAK3.[16] Molecular docking studies suggest that these compounds bind to the ATP-binding site of JAK2, with the 4-amino group and the pyrazole ring forming key hydrogen bonds with the hinge region (e.g., with Glu930 and Leu932).[19][20]

Table 3: SAR of 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors [16]

CompoundR-groupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
3a 4-Cl-Ph10.15.68.9
3f 3,4-di-Cl-Ph3.42.23.5
11b N-methyl-piperazine1502545

This data highlights the potent and relatively pan-JAK inhibitory profile of some 4-amino-(1H)-pyrazole derivatives, while also demonstrating how modifications can influence selectivity.

II. Biological Evaluation of 3,5-Diaminopyrazole Kinase Inhibitors

Once synthesized, the biological activity of these compounds must be rigorously evaluated. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

dot graph "Evaluation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} A typical workflow for the biological evaluation of kinase inhibitors.

A. In Vitro Biochemical Assays

The primary goal of biochemical assays is to quantify the direct inhibitory effect of a compound on the target kinase's activity. This is typically achieved by measuring the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor. Several robust and high-throughput assay formats are commonly employed.

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11][21][22][23] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Step-by-Step Protocol for ADP-Glo™ Kinase Assay (384-well format): [22]

  • Kinase Reaction (5 µL):

    • Prepare a reaction mix containing the kinase, substrate, and ATP in a suitable kinase buffer.

    • Add the test compound at various concentrations.

    • Incubate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ATP Depletion (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase inhibition.

TR-FRET assays, such as LanthaScreen® and HTRF®, are powerful tools for studying kinase activity.[5][19][24][25] These assays rely on the transfer of energy between a donor fluorophore (typically a lanthanide) and an acceptor fluorophore. In a kinase assay, a biotinylated substrate peptide is phosphorylated by the kinase. A europium- or terbium-labeled anti-phospho-antibody (donor) and a streptavidin-conjugated acceptor fluorophore are then added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.

Step-by-Step Protocol for a Generic TR-FRET Kinase Assay (e.g., HTRF® KinEASE™): [21][26]

  • Kinase Reaction (e.g., 10 µL):

    • In a microplate well, combine the kinase, a biotinylated peptide substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 10-30 minutes).

  • Detection (e.g., 10 µL):

    • Add a detection mixture containing a europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665 in a buffer containing EDTA to stop the reaction.

    • Incubate at room temperature for 60 minutes to allow for binding.

  • Signal Measurement:

    • Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is proportional to the extent of substrate phosphorylation.

  • AlphaLISA®: This bead-based, no-wash immunoassay is another proximity-based assay that can be used for kinase activity measurements.[5][21][26][27] It relies on the generation of a chemiluminescent signal when donor and acceptor beads are brought into close proximity.

  • Caliper Microfluidic Mobility Shift Assay: This technology separates the phosphorylated and non-phosphorylated substrate based on their charge in a microfluidic chip, allowing for direct quantification of the enzymatic reaction.[11][24][28]

B. Cell-Based Assays

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for understanding a compound's activity in a more complex biological environment. These assays can assess a compound's ability to cross cell membranes, its stability in the cellular milieu, and its effect on downstream signaling pathways.

  • Cell Proliferation Assays: These assays (e.g., MTT, CellTiter-Glo®) measure the effect of the inhibitor on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.

  • Target Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of the kinase itself (autophosphorylation) or its downstream substrates in cells treated with the inhibitor. This provides direct evidence of target engagement and inhibition in a cellular context.

  • Cell Cycle Analysis: For inhibitors of cell cycle-related kinases like CDKs and Aurora kinases, flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the inhibitor.

III. Mechanism of Action: A Look into the ATP-Binding Pocket

The majority of 3,5-diaminopyrazole-based kinase inhibitors are ATP-competitive, meaning they bind to the same site as the natural substrate, ATP. X-ray crystallography and molecular modeling have been instrumental in elucidating the precise binding modes of these inhibitors.

A recurring theme is the formation of key hydrogen bonds between the 3- and 5-amino groups of the pyrazole ring and the backbone of the kinase hinge region.[8][9] For example, the crystal structure of a 4-arylazo-3,5-diamino-1H-pyrazole inhibitor in complex with CDK2 reveals that the 3-amino group and the N2 of the pyrazole ring form hydrogen bonds with the backbone of Leu83 in the hinge region.[8][9]

dot graph "Binding_Mode" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", style=dashed];

} Schematic of the binding mode of a 3,5-diaminopyrazole inhibitor.

Molecular docking studies of pyrazole-based inhibitors with Aurora A and JAK2 have further corroborated this binding mode.[13][14][15][29][30][31][32] These studies show that substituents on the pyrazole core can be strategically designed to occupy and interact with specific sub-pockets of the ATP-binding site, leading to enhanced affinity and selectivity. For instance, a bulky hydrophobic group at the C4 position can extend into a hydrophobic region, while polar groups can form additional hydrogen bonds with nearby residues.

IV. Preclinical and Clinical Development of 3,5-Diaminopyrazole Kinase Inhibitors

The ultimate goal of kinase inhibitor drug discovery is to develop safe and effective therapies for patients. Several 3,5-diaminopyrazole-based compounds have shown promising preclinical activity and some have progressed into clinical trials.

A. Preclinical Development

Numerous preclinical studies have demonstrated the anti-tumor efficacy of 3,5-diaminopyrazole derivatives in various cancer models.[22][33] For example, PHA-680632, a pyrrolopyrazole derivative, has shown high anticancer activity across a wide range of cancer cell lines.[9] In vivo studies using xenograft models are a critical step in preclinical development to assess the anti-tumor activity and tolerability of a lead compound.

B. Clinical Development: The Case of Danusertib (PHA-739358)

Danusertib is a pan-Aurora kinase inhibitor with a 3-aminopyrazole core that has been evaluated in several clinical trials for both solid and hematological malignancies.[10][11][12]

  • Phase I Studies: Phase I trials in patients with advanced solid tumors established the safety, tolerability, and recommended Phase II dose of danusertib.[10][23] These studies also demonstrated target engagement through the inhibition of histone H3 phosphorylation, a downstream marker of Aurora B activity, in skin biopsies and peripheral blood mononuclear cells.[11][23]

  • Phase II Studies: Phase II trials have explored the efficacy of danusertib in a variety of cancers, including breast, ovarian, colorectal, pancreatic, and lung cancer.[33] While single-agent activity was modest in some unselected patient populations,[33] responses were observed in certain patients, suggesting that a biomarker-driven approach may be necessary to identify those most likely to benefit. In hematological malignancies, danusertib has shown activity in patients with chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), including those with the T315I mutation that confers resistance to other tyrosine kinase inhibitors.[12]

The clinical development of danusertib underscores both the promise and the challenges of targeting Aurora kinases. While the 3,5-diaminopyrazole scaffold provides a potent core for inhibition, further optimization and patient selection strategies are likely required to maximize the therapeutic potential of this class of inhibitors.

V. Future Perspectives

The 3,5-diaminopyrazole scaffold continues to be a highly attractive starting point for the design of novel kinase inhibitors. Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: While potent pan-kinase inhibitors have their place, the development of more selective inhibitors for specific kinase isoforms is a major goal to minimize off-target effects and improve the therapeutic window. This can be achieved through structure-based design and a deeper understanding of the subtle differences in the ATP-binding sites of different kinases.

  • Exploring New Kinase Targets: The versatility of the 3,5-diaminopyrazole scaffold suggests that it could be adapted to target other kinase families beyond CDKs, Auroras, and JAKs. High-throughput screening of diverse 3,5-diaminopyrazole libraries against a broad panel of kinases could uncover novel activities.

  • Combination Therapies: Kinase inhibitors are increasingly being used in combination with other therapeutic agents to overcome resistance and enhance efficacy. Future clinical trials will likely explore the combination of 3,5-diaminopyrazole-based inhibitors with chemotherapy, immunotherapy, and other targeted agents.

References

  • Samara Journal of Science. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 11(1).
  • Steeghs, N., et al. (2009). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research, 15(19), 6342-6350.
  • Schöffski, P., et al. (2015). Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study. Annals of Oncology, 26(3), 598-607.
  • Cortes, J. E., et al. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy.
  • Schöffski, P., et al. (2015). Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study. Annals of Oncology, 26(3), 598–607.
  • Cortes, J. E., et al. (2015). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy.
  • Nielsen, T. E., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737.
  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2021). Pharmaceuticals, 14(5), 459.
  • Nanosyn. (n.d.). Technology. Retrieved from [Link]

  • Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Academia.edu. (n.d.). Studies on 3,5-diaminopyrazole derivatives. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 15(34), 7126-7134.
  • Bioorganic & Medicinal Chemistry. (2020). Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors. Bioorganic & Medicinal Chemistry, 28(5), 115351.
  • ACS Medicinal Chemistry Letters. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 943-948.
  • PMC. (2010). Integrated microfluidic and imaging platform for a kinase activity radioassay to analyze minute patient cancer samples. PNAS, 107(43), 18362-18367.
  • Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2031.
  • ResearchGate. (n.d.). Scheme 2: Synthesis of 3,5-diaminopyrazoles 4а-с and.... Retrieved from [Link]

  • International Journal of Molecular Sciences. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences, 25(12), 6737.
  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 456.
  • ChemRxiv. (2023).
  • Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Journal of Medicinal Chemistry. (2006). 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry, 49(22), 6500-6509.
  • PeerJ. (2019). Exploration of the selective binding mechanism of protein kinase Aurora A selectivity via a comprehensive molecular modeling study. PeerJ, 7, e7899.
  • Preprints.org. (2019). Identification of potent inhibitors against Aurora kinase A using molecular docking and molecular dynamics. Preprints.org.
  • Frontiers in Pharmacology. (2013). Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A. Frontiers in Pharmacology, 4, 146.
  • Journal of Medicinal Chemistry. (2006). 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects. Journal of Medicinal Chemistry, 49(22), 6500–6509.
  • PMC. (2015). Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core. ACS Medicinal Chemistry Letters, 6(6), 706-710.
  • MedChemComm. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. MedChemComm, 5(12), 1863-1870.
  • RSC Advances. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20895-20911.
  • ResearchGate. (n.d.). The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. Retrieved from [Link]

  • MDPI. (2023). Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. Pharmaceuticals, 16(11), 1539.
  • ACS Medicinal Chemistry Letters. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 943–948.
  • ResearchGate. (2025). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives.
  • ResearchGate. (2019). Identification of Potent Inhibitors against Aurora Kinase A Using Molecular Docking and Molecular Dynamics Simulation Studies.
  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis Protocols for 1-Cyclopentyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Cyclopentyl-1H-pyrazole-3,5-diamine is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for Cyclin-Dependent Kinase (CDK) inhibitors and anti-biofilm agents (e.g., Disperazol analogs). Its unique 3,5-diamino substitution pattern allows for orthogonal functionalization, making it a versatile template for fragment-based drug discovery (FBDD).

This application note provides a high-fidelity synthesis guide. Unlike generic protocols, this guide addresses the specific challenge of regioselectivity and hydrazine precursor purity. We present a robust two-stage workflow:

  • Precursor Synthesis: High-purity preparation of cyclopentylhydrazine hydrochloride via a reductive amination strategy to avoid polyalkylation.

  • Heterocycle Assembly: Regioselective cyclocondensation with malononitrile.

Retrosynthetic Analysis & Strategy

The construction of the pyrazole core relies on the condensation of a binucleophile (hydrazine) with a 1,3-dielectrophile (malononitrile). The strategic disconnection reveals cyclopentylhydrazine as the limiting reagent.

Logical Pathway (Graphviz)

Retrosynthesis Target 1-Cyclopentyl-1H-pyrazole-3,5-diamine Inter1 Cyclopentylhydrazine Hydrochloride Target->Inter1 Cyclocondensation Inter2 Malononitrile Target->Inter2 + Start1 Cyclopentanone Inter1->Start1 Reductive Amination (via Hydrazone) Start2 tert-Butyl Carbazate Inter1->Start2 +

Figure 1: Retrosynthetic disconnection showing the convergence of cyclopentylhydrazine and malononitrile.

Detailed Experimental Protocols

Phase 1: Synthesis of Cyclopentylhydrazine Dihydrochloride

Rationale: Direct alkylation of hydrazine with cyclopentyl bromide often leads to over-alkylation (


-dicyclopentylhydrazine). To ensure mono-substitution, we utilize a reductive amination approach using tert-butyl carbazate (Boc-hydrazine). This method locks the second nitrogen, preventing over-reaction.
Reagents & Stoichiometry
ReagentEquiv.Role
Cyclopentanone1.0Substrate
tert-Butyl carbazate1.0Hydrazine Source (Protected)
HexaneSolventReaction Medium
Borane-THF Complex (1M)1.1Reducing Agent
HCl (4M in Dioxane)ExcessDeprotection/Salt Formation
Step-by-Step Protocol
  • Hydrazone Formation:

    • Dissolve Cyclopentanone (10.0 mmol) and tert-butyl carbazate (10.0 mmol) in hexane (30 mL).

    • Heat the mixture to reflux for 2 hours. The product, tert-butyl 2-cyclopentylidenehydrazine-1-carboxylate, will often precipitate upon cooling.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). If not precipitated, evaporate solvent to yield the solid hydrazone.

  • Reduction:

    • Dissolve the intermediate hydrazone in dry THF (20 mL) under nitrogen.

    • Cool to 0°C. Slowly add Borane-THF complex (1.0 M, 11 mmol) dropwise.

    • Allow to warm to room temperature and stir for 3 hours.

    • Quench: Carefully add Methanol (5 mL) to destroy excess borane.

  • Hydrolysis & Salt Formation:

    • Concentrate the mixture to remove volatiles.

    • Resuspend the residue in 4M HCl in Dioxane (10 mL) or aqueous HCl.

    • Stir at room temperature for 4 hours (or 40°C for 1 hour) to remove the Boc group.

    • Dilute with diethyl ether. The target Cyclopentylhydrazine Dihydrochloride will precipitate as a white/off-white solid.

    • Filtration: Collect the solid, wash with cold ether, and dry under vacuum.

    • Yield Expectation: 70–85%.[1]

Phase 2: Cyclocondensation to 1-Cyclopentyl-1H-pyrazole-3,5-diamine

Rationale: The reaction of a monosubstituted hydrazine with malononitrile proceeds via an initial nucleophilic attack on a nitrile group, followed by an intramolecular cyclization. The use of a base (Sodium Ethoxide) is critical to deprotonate the hydrazine salt and catalyze the nucleophilic attack.

Reagents & Stoichiometry
ReagentEquiv.Role
Cyclopentylhydrazine[2][3]·2HCl1.0Binucleophile
Malononitrile1.11,3-Dielectrophile
Sodium Ethoxide (NaOEt)2.2Base (Neutralization + Catalysis)
Ethanol (Absolute)SolventReaction Medium
Step-by-Step Protocol
  • Neutralization:

    • Prepare a solution of Sodium Ethoxide (22 mmol) in absolute Ethanol (20 mL). (Alternatively, dissolve Sodium metal (0.5 g) in Ethanol).

    • Add Cyclopentylhydrazine Dihydrochloride (10 mmol) to the solution. Stir for 15 minutes at room temperature. The solution will become cloudy due to NaCl precipitation.

  • Addition:

    • Add Malononitrile (11 mmol, 1.1 equiv) to the reaction mixture.

  • Cyclization (Reflux):

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Mechanism Check: The color typically changes from colorless to yellow/orange.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Dilute with cold water (50 mL). The product often precipitates.

    • If oil forms:[4][5][6] Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallization from Ethanol/Water or Toluene is common.

    • Flash Chromatography: DCM:Methanol (95:5 to 90:10).

    • Yield Expectation: 60–75%.

Characterization Data (Expected)
  • Appearance: Pale yellow to brown solid.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.5–2.0 (m, 8H, Cyclopentyl 
      
      
      
      )
    • 
       4.3–4.5 (m, 1H, N-CH Cyclopentyl)
      
    • 
       4.5 (s, 1H, Pyrazole C4-H)
      
    • 
       5.0–6.0 (br s, 4H, two 
      
      
      
      groups - exchangeable).
  • MS (ESI): m/z calculated for

    
    : 166.12; Found 
    
    
    
    .

Mechanistic Workflow

The following diagram illustrates the reaction pathway, highlighting the critical amidine intermediate formation which dictates the regiochemistry.

Mechanism Reactants Hydrazine + Malononitrile Inter1 Amidine Intermediate (Nucleophilic Attack) Reactants->Inter1 NaOEt, Reflux Inter2 Cyclization (Intramolecular) Inter1->Inter2 -NH3 equivalent Product 3,5-Diaminopyrazole Inter2->Product Tautomerization

Figure 2: Mechanistic pathway from reactants to the aromatic pyrazole core.

Safety & Handling (HSE)

  • Hydrazines: Cyclopentylhydrazine is a substituted hydrazine.[7] Hydrazines are potential carcinogens and skin sensitizers. Handle in a fume hood with double-gloving.

  • Malononitrile: Hydrolyzes to release cyanide in strong acid or metabolic conditions. Highly toxic by inhalation and ingestion (

    
     oral rat ~60 mg/kg). Keep away from acids.
    
  • Borane-THF: Pyrophoric/water-reactive. Quench carefully with methanol.

References

  • Synthesis of 3,5-Diaminopyrazoles: Elnagdi, M. H., et al. "Synthesis, Chemistry and Utilities of Diaminoazoles with Special Reference to 3,5-Diaminopyrazoles." Heterocycles, via ResearchGate. Link

  • Large-Scale Synthesis of Disperazol (Analog): "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol." Molecules, 2021.[6] Link

  • Hydrazine Synthesis Protocol: "Process Research and Large-Scale Synthesis of a Novel... PDE-IV Inhibitor." Organic Process Research & Development, ACS Publications. Link

  • Medicinal Chemistry Applications: "SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles." National Institutes of Health (NIH). Link

  • General Pyrazole Synthesis: "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2023. Link

Sources

Step-by-step preparation of pyrazole-3,5-diamines from malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Pyrazole-3,5-diamines from Malononitrile

Abstract

This document provides a comprehensive guide for the synthesis of pyrazole-3,5-diamine, a versatile heterocyclic building block, from the reaction of malononitrile and hydrazine. Pyrazole-3,5-diamines are crucial precursors in the development of pharmaceuticals and agrochemicals, valued for their role as ATP-competitive inhibitors and scaffolds for various bioactive compounds.[1] This application note details the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol, outlines critical safety procedures, and describes standard analytical techniques for product characterization. It is intended for researchers, chemists, and professionals in drug development and materials science.

Introduction: The Significance of Pyrazole-3,5-diamines

The pyrazole nucleus is a foundational motif in medicinal chemistry, present in numerous clinically approved drugs.[2] Among its derivatives, the 3,5-diaminopyrazole scaffold is of particular importance. The two amino groups provide reactive handles for further functionalization, making it an ideal starting material for constructing more complex molecular architectures, such as pyrazolopyrimidines and pyrazoloquinazolines.[2] The synthesis from readily available and cost-effective precursors like malononitrile and hydrazine makes this an attractive and efficient route for academic and industrial laboratories.[3] This guide offers a detailed exploration of this key chemical transformation.

Reaction Mechanism: From Dinitrile to Diamine

The formation of pyrazole-3,5-diamine from malononitrile and hydrazine is a classic example of a condensation-cyclization reaction. The process is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the nitrile carbons of malononitrile. This is followed by a series of proton transfers and a subsequent intramolecular cyclization, where the second nitrogen of the hydrazine moiety attacks the remaining nitrile group. The resulting five-membered ring intermediate then undergoes tautomerization to yield the stable aromatic pyrazole-3,5-diamine product.

The causality behind this pathway is driven by the high electrophilicity of the nitrile carbons in malononitrile and the strong nucleophilicity of hydrazine. The stability of the final aromatic pyrazole ring provides the thermodynamic driving force for the reaction.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Malononitrile Malononitrile (NC-CH₂-CN) Step1 Nucleophilic Attack Malononitrile->Step1 + Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Step1 + Step2 Intramolecular Cyclization Step1->Step2 Forms acyclic intermediate Step3 Tautomerization Step2->Step3 Forms 5-membered ring Product Pyrazole-3,5-diamine Step3->Product Aromatization

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of pyrazole-3,5-diamine on a laboratory scale. The trustworthiness of this procedure relies on strict adherence to safety measures and careful control of reaction parameters.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Malononitrile109-77-366.066.61 g (0.10 mol)Highly Toxic! Handle with extreme care.[4]
Hydrazine hydrate (~64%)7803-57-850.065.5 mL (~0.11 mol)Toxic & Corrosive! Suspected carcinogen.[5]
Ethanol (95%)64-17-546.07100 mLSolvent
Diethyl ether60-29-774.1250 mLFor washing
Activated Charcoal7440-44-012.01~0.5 gFor decolorization (optional)
Round-bottom flask--250 mL-
Reflux condenser--1-
Magnetic stirrer & stir bar--1-
Heating mantle--1-
Buchner funnel & flask--1 setFor filtration
Critical Safety Precautions
  • Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile gloves (chloroprene gloves are recommended for splash hazards), and ANSI Z87.1-compliant safety goggles must be worn at all times.[5]

  • Ventilation: This entire procedure must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors from malononitrile and hydrazine.[5][6]

  • Reagent Handling:

    • Malononitrile: Is acutely toxic if swallowed, inhaled, or in contact with skin.[4][6] Avoid creating dust. Use a powder funnel when transferring the solid.

    • Hydrazine Hydrate: Is corrosive, acutely toxic, a sensitizer, and a suspected carcinogen.[5][7] It is also reactive and can decompose exothermically.[8] Add it to the reaction mixture slowly and carefully.

  • Waste Disposal: All chemical waste, including residual solvents and contaminated materials, must be disposed of in designated hazardous waste containers according to institutional guidelines. Hydrazine waste is considered extremely hazardous.[5]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle on a magnetic stirrer plate.

  • Reagent Addition: In the fume hood, carefully weigh 6.61 g (0.10 mol) of malononitrile and add it to the round-bottom flask. Add 100 mL of 95% ethanol to the flask.

  • Dissolution: Begin stirring the mixture at room temperature to dissolve the malononitrile.

  • Hydrazine Addition: Once the malononitrile is dissolved, slowly add 5.5 mL (~0.11 mol) of hydrazine hydrate to the solution dropwise using a pipette or dropping funnel over 5-10 minutes. The reaction can be exothermic, so slow addition is crucial.[9]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain the reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product, pyrazole-3,5-diamine, may begin to precipitate as a solid.

  • Crystallization: To maximize yield, cool the flask in an ice bath for 30-60 minutes to ensure complete crystallization.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether (2 x 25 mL) to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product is typically an off-white or pale yellow solid.

Purification (Optional)

If the product appears colored or analytical data shows impurities, recrystallization can be performed.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and keep the solution near boiling for a few minutes.[10] Caution: Do not add charcoal to a superheating solution.[10]

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration and dry as described above.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from preparation to final product analysis.

Experimental_Workflow Figure 2: Experimental Workflow Prep Preparation (Safety Check, Reagents) Setup Reaction Setup (Flask, Condenser) Prep->Setup Addition Reagent Addition (Malononitrile, Ethanol, Hydrazine Hydrate) Setup->Addition Reaction Reflux (3-4 hours, ~80°C) Addition->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Purify Purification (Optional Recrystallization) Workup->Purify If needed Dry Drying (Vacuum Oven) Workup->Dry Crude Product Purify->Dry Purified Product Analysis Characterization (NMR, IR, MS) Dry->Analysis

Caption: Figure 2: Experimental Workflow

Characterization of Pyrazole-3,5-diamine

Confirming the identity and purity of the synthesized product is essential. The following are typical characterization data.

TechniqueExpected Results
¹H NMR (DMSO-d₆): Signals for the two NH₂ groups (broad singlet), the pyrazole ring NH (broad singlet), and the C4-H proton (singlet). Due to tautomerism in N-unsubstituted pyrazoles, amine and NH proton signals can be broad and may exchange with D₂O.[11][12][13]
¹³C NMR (DMSO-d₆): Three distinct signals are expected for the pyrazole ring carbons (C3, C4, and C5). Rapid tautomeric exchange may lead to averaged signals for C3 and C5.[12]
FT-IR (KBr, cm⁻¹): Broad absorption bands in the range of 3100-3400 cm⁻¹ corresponding to N-H stretching of the primary amine groups.[1]
Mass Spec. (ESI+): A peak corresponding to [M+H]⁺ at m/z = 99.06, confirming the molecular weight of pyrazole-3,5-diamine (98.10 g/mol ).
Melting Point Literature values should be consulted for the specific pyrazole derivative being synthesized.

Note on Tautomerism: 3,5-diaminopyrazole exists as a mixture of two rapidly interconverting tautomers when the N1 position is unsubstituted. This can lead to broadened or averaged signals in NMR spectra at room temperature.[12][13]

References

  • Mali, S. M., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
  • Mohammat, M. F., et al. (2020). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate.
  • Taylor, E. C., & Hartke, K. S. (1959). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1.
  • Kalluraya, B., et al. (2012). FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. Connect Journals.
  • Al-Omran, F., et al. (2007). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules.
  • Bandyopadhyay, D., & Mukherjee, A. (2021). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar.
  • Hansen, M. R., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. International Journal of Molecular Sciences.
  • Al-Issa, S. A. (2023). The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. ResearchGate.
  • Gao, H., et al. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. The Royal Society of Chemistry.
  • Dawane, B.S., et al. (2022). Design, Synthesis, Docking and Biological Study of Pyrazole-3,5-diamine Derivatives with Potent Antitubercular Activity. ResearchGate.
  • Fisher Scientific. (2025). Malononitrile Safety Data Sheet.
  • UC Santa Barbara EH&S. Standard Operating Procedure: Hydrazine.
  • University of Notre Dame Risk Management & Safety. Hydrazine - Risk Management and Safety.
  • Al-Omran, F., et al. (2006). Studies with Malononitrile Derivatives: Synthesis and Reactivity of 4-Benzylpyrazole-3,5-diamine, 4-Benzylisoxazole-3,5-diamine and Thiazolidin-3-phenylpropanenitrile. ResearchGate.
  • Elnagdi, M. H., et al. (1993). The Reactions of Benzylmalononitriles with Hydrazine and Hydroxylamine. Synthesis of Pyrazoles, Isoxazoles, and Pyrazolo[1,5-a]-pyrimidine Derivatives. Semantic Scholar.
  • Dorn, H., & Zubek, A. (1973). 3(5)-aminopyrazole. Organic Syntheses.
  • Kumar, V., & Aggarwal, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Malononitrile Safety Data Sheet (M0033).
  • Olin Corporation. (n.d.). Safety and Handling of Hydrazine. DTIC.
  • Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
  • Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov.
  • BenchChem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Google Patents. (1994). Process for producing 4,5-diamino pyrazole derivatives, their use for....
  • Tirkistani, F. A. A., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience.
  • Ok, S., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Elnagdi, M. H., et al. (1976). Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. ResearchGate.
  • Al-Jothery, M. (n.d.). Solid organic cpd.s when isolated from organic reaction.
  • Hansen, M. R., et al. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. MDPI.

Sources

Application Note: Regioselective Functionalization of 1-Cyclopentyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

1-Cyclopentyl-1H-pyrazole-3,5-diamine is a privileged scaffold in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., CDKs, Aurora kinases, and JAKs). The molecule's value lies in its dense functionality: two exocyclic amines and a nucleophilic C4 carbon, all modulated by the lipophilic N1-cyclopentyl group.

However, this density presents a significant synthetic challenge: Regioselectivity.

This guide provides a definitive workflow to discriminate between the three nucleophilic sites:

  • C4-Carbon: Highly nucleophilic (EAS-active).

  • C3-Amine: Sterically accessible, adjacent to the basic N2.

  • C5-Amine: Sterically hindered by the N1-cyclopentyl "umbrella."

The Reactivity Hierarchy

To successfully functionalize this scaffold, one must exploit the specific steric and electronic environments of each position.

SiteReactivity ProfilePrimary Application
C4-H High Nucleophilicity (Soft)Halogenation, Nitration, Condensation.
C3-NH₂ Moderate Nucleophilicity (Hard), AccessibleAmide coupling, Urea formation, Ring closure (N2-assisted).
C5-NH₂ Low Nucleophilicity (Sterically Hindered)Late-stage functionalization, requires forcing conditions or C3-protection.

Visualizing the Reactivity Landscape

The following decision tree illustrates the logical flow for regioselective modification.

ReactivityMap Start 1-Cyclopentyl-1H-pyrazole-3,5-diamine Decision Target Selection Start->Decision PathA Path A: C4-Functionalization (Electrophilic Aromatic Substitution) Decision->PathA Electrophile (NIS/NBS) PathB Path B: Bicyclic Ring Formation (Pyrazolo[1,5-a]pyrimidine) Decision->PathB 1,3-Diketone PathC Path C: Selective N-Acylation (Kinetic Control) Decision->PathC Acyl Chloride (1 eq, 0°C) ProductA 4-Iodo/Bromo Derivative (Suzuki Precursor) PathA->ProductA High Yield ProductB 7-Amino-pyrazolo[1,5-a]pyrimidine (C3-NH2 consumed, C5-NH2 free) PathB->ProductB Regiospecific Cyclization ProductC N3-Acyl Derivative (Major Isomer) PathC->ProductC Steric Selection

Figure 1: Strategic decision tree for functionalizing the pyrazole core. Note that Path B effectively "protects" the C3 amine by incorporating it into a new ring.

Detailed Experimental Protocols

Protocol A: C4-Iodination (The "Anchor" Reaction)

Objective: Install a halogen at C4 to enable Suzuki-Miyaura cross-coupling. Mechanism: Electrophilic Aromatic Substitution (EAS). The electron-rich pyrazole ring attacks the iodonium source.

Materials:

  • Substrate: 1-Cyclopentyl-1H-pyrazole-3,5-diamine (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Quench: 10% Na₂S₂O₃ (aq)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (1 eq) of the diamine in 10 mL of anhydrous MeCN under N₂ atmosphere. Cool to 0°C.[1]

  • Addition: Add NIS (1.05 eq) portion-wise over 15 minutes. Critical: Keep dark. Iodine is light-sensitive.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Self-Validation (TLC): Monitor consumption of starting material (SM). The product is usually less polar than the SM.

  • Workup: Dilute with EtOAc (50 mL). Wash with 10% Na₂S₂O₃ (2 x 20 mL) to remove oxidative byproducts (indicated by fading of yellow/brown color). Wash with brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Usually not required. If necessary, recrystallize from EtOH/Hexane.

Expected Outcome: >85% yield of 4-iodo-1-cyclopentyl-1H-pyrazole-3,5-diamine. NMR Validation: Disappearance of the C4-H singlet (typically ~5.5 ppm in DMSO-d6).

Protocol B: Regioselective Cyclization to Pyrazolo[1,5-a]pyrimidines

Objective: Construct a bicyclic core while selectively differentiating the two amines. Scientific Rationale: In 1-substituted pyrazoles, the only available ring nitrogen is N2. Cyclization with 1,3-electrophiles (like 1,3-diketones) must involve N2 and the adjacent C3-amine. The C5-amine is meta to N2 and sterically shielded by the N1-cyclopentyl group, leaving it unreacted.

Materials:

  • Substrate: 1-Cyclopentyl-1H-pyrazole-3,5-diamine (1.0 eq)

  • Reagent: Acetylacetone (1.1 eq) (or equivalent 1,3-dicarbonyl)

  • Catalyst: Glacial Acetic Acid (AcOH) (solvent/catalyst)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the diamine (1.0 eq) in Glacial AcOH (5 mL/mmol).

  • Condensation: Add acetylacetone (1.1 eq).

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.

    • Mechanism Check: The N2 attacks a carbonyl, followed by dehydration and ring closure by the C3-amine.

  • Isolation: Cool to RT. Pour the mixture into ice-cold water.

  • Precipitation: Neutralize carefully with sat. NaHCO₃ or NH₄OH to pH 8. The product often precipitates as a solid.

  • Filtration: Filter the solid, wash with water, and dry.

Self-Validating Checkpoint:

  • 1H NMR: Look for the formation of the pyrimidine ring proton (singlet, ~6.5–7.0 ppm).

  • Regiochemistry Confirmation: The C5-NH₂ signal (broad singlet, ~5.0–6.0 ppm, 2H) should remain visible. The C3-NH₂ signal will disappear.

Protocol C: Kinetic Resolution via N-Acylation

Objective: Selectively acylate the C3-amine without affecting the C5-amine. Challenge: Both amines are nucleophilic. Selectivity relies on the "Zone of Exclusion" created by the N1-cyclopentyl group, which hinders the C5-amine.

Materials:

  • Substrate: 1-Cyclopentyl-1H-pyrazole-3,5-diamine (1.0 eq)

  • Reagent: Acid Chloride (e.g., Benzoyl chloride) (0.95 eq - Limiting reagent is key)

  • Base: Pyridine or Triethylamine (1.1 eq)

  • Solvent: DCM (Dichloromethane) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve diamine in DCM (0.1 M) and add base. Cool to -10°C (Ice/Salt bath).

    • Why Low Temp? To maximize the kinetic difference between the accessible C3-NH₂ and the hindered C5-NH₂.

  • Slow Addition: Dissolve the acid chloride in a small volume of DCM. Add dropwise over 30 minutes.

  • Stirring: Stir at -10°C for 1 hour, then check TLC. Do not let it warm to RT until the reaction is quenched.

  • Quench: Add MeOH (1 mL) to quench unreacted acyl chloride.

  • Workup: Wash with sat. NaHCO₃, then water. Dry organic layer and concentrate.

  • Purification: Flash chromatography is usually required to separate the major N3-acylated product from trace N5-acylated or di-acylated byproducts.

Data Interpretation:

  • NOE (Nuclear Overhauser Effect) Study: Irradiate the amide NH proton. If acylation occurred at C3, you may see NOE enhancement with the C4-H. If acylation occurred at C5 (unlikely), you might see NOE interaction with the cyclopentyl protons.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Mixture of N3/N5 Acylation Temperature too high or excess reagent.Repeat at -20°C; ensure Acid Chloride is < 1.0 eq.
No Cyclization (Protocol B) Steric bulk of 1,3-diketone.If using bulky diketones, switch solvent to Ethanol/Piperidine and reflux longer.
C4-Iodination Stalls Light degradation of NIS.Use fresh NIS; wrap flask in aluminum foil.
Poor Solubility Lipophilicity of Cyclopentyl group.Use DMF or DMAc as cosolvents for polar reactions.

References

  • Regioselectivity in Aminopyrazole Cyclizations

    • Title: Synthesis of pyrazolo[1,5-a]pyrimidine derivatives starting with 3,5-diaminopyrazole.
    • Source: ResearchG
    • Context: Confirms that cyclization typically involves the ring nitrogen and the adjacent amine.
  • Reactivity of 3(5)

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: MDPI (Molecules).
    • Context: Discusses the tautomerism and nucleophilicity differences between N1, N2, and exocyclic amines.
  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.
    • Source: PMC (PubMed Central).
    • Context: Provides background on the utility of this scaffold in kinase inhibition (e.g., Zanubrutinib analogues).[2]

  • General Pyrazole Functionalization

    • Title: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles.
    • Source: Thieme Chemistry (Synlett).
    • Context: Methodologies for distinguishing positions on the pyrazole ring.[3]

Sources

Application Note: Buchwald-Hartwig Amination of Pyrazole Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Profile

The incorporation of pyrazole moieties into diamine scaffolds is a cornerstone of modern kinase inhibitor synthesis (e.g., Pazopanib, Ruxolitinib). However, this transformation presents a "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The pyrazole nitrogen (

    
    ) is a potent 
    
    
    
    -donor that can displace phosphine ligands, sequestering palladium into inactive complexes.
  • Chemo-selectivity: When coupling a diamine (e.g., piperazine, ethylenediamine) to a halopyrazole, preventing bis-arylation requires precise kinetic control.

  • Tautomeric Interference: Unprotected pyrazoles (

    
    -H) can undergo competitive 
    
    
    
    -arylation or deprotonate to form insoluble palladates.

This guide moves beyond standard screening to provide a mechanistic-based approach for coupling halopyrazoles with diamines and aminopyrazoles with aryl halides .

Mechanistic Logic & Catalyst Selection

Success in these couplings relies on the rate-determining step (RDS). For electron-rich systems (like aminopyrazoles), Oxidative Addition is often the RDS. For sterically hindered diamines, Reductive Elimination becomes the bottleneck.

The "Heterocycle Problem" Visualized

The following diagram illustrates the standard catalytic cycle versus the specific "off-cycle" traps common with pyrazole substrates.

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination OxAdd->AmineBind + Diamine Trap1 TRAP: Pyrazole N-Binding (Catalyst Poisoning) OxAdd->Trap1 Pyrazole N-coord Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product Trap2 TRAP: Bis-Arylation (Over-reaction) RedElim->Trap2 Excess Ar-X

Figure 1: Catalytic cycle highlighting specific failure modes for N-heterocycles. Note the competitive coordination of the pyrazole nitrogen.

Critical Parameter Optimization

Ligand Selection Matrix

Do not use generic ligands (e.g., PPh3, dppf) for these substrates. Modern dialkylbiaryl phosphines are required to destabilize the Pd-N(heterocycle) bond and facilitate reductive elimination.

Substrate ClassRecommended LigandWhy?
Primary Amines (e.g., Ethylenediamine)BrettPhos High selectivity for mono-arylation; prevents bis-coupling.
Secondary Amines (e.g., Piperazine)RuPhos Bulky steric profile accelerates reductive elimination for hindered amines.
Unprotected Pyrazoles (NH-free)

BuXPhos
or

BuBrettPhos
Exceptional resistance to deactivation by the free pyrazole nitrogen.
Amides / Weak Nucleophiles

BuBrettPhos
Electronic richness facilitates oxidative addition of difficult halides.
The Precatalyst Advantage

Stop using Pd


(dba)

.
The dibenzylideneacetone (dba) ligand inhibits the reaction by competing for the metal center, particularly with electron-rich heterocycles.
  • Recommendation: Use G3 or G4 Palladacycles (e.g., XPhos Pd G4).

  • Mechanism: These generate the active L-Pd(0) species quantitatively upon exposure to base, eliminating the induction period and "dba-death."

Experimental Protocols

Protocol A: Selective Mono-Arylation of a Diamine with a Halopyrazole

Target: Coupling 4-bromo-1-methyl-1H-pyrazole with piperazine (1 equivalent) without forming the bis-product.

Reagents:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Piperazine (3.0 equiv) – Excess is crucial for mono-selectivity.

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base: NaO

    
    Bu (Sodium tert-butoxide) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with RuPhos Pd G4 (catalyst) and NaO

    
    Bu (base).
    
  • Substrate Addition: Add the piperazine (solid) directly to the vial.

  • Solvent/Halide: Dissolve the bromopyrazole in 1,4-dioxane (0.2 M concentration relative to halide) and inject into the vial containing the solids.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 2-4 hours.

    • Note: RuPhos is active enough that temperatures >100°C are rarely needed and may promote bis-arylation.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black.

  • Purification: The excess diamine will remain in the aqueous phase during an acidic extraction (wash org. layer with 1N HCl; product and diamine go to water; basify water to pH 10; extract product into DCM).

Protocol B: Coupling Aminopyrazoles with Aryl Chlorides

Target: Coupling 1-methyl-1H-pyrazol-4-amine with a deactivated Aryl Chloride.

Reagents:

  • Aryl Chloride (1.0 equiv)[1]

  • Aminopyrazole (1.2 equiv)

  • Catalyst:

    
    BuBrettPhos Pd G4 (2.0 mol%)
    
  • Base: LHMDS (Lithium hexamethyldisilazide) (2.2 equiv)

  • Solvent: THF or Toluene

Step-by-Step:

  • Why LHMDS? Aminopyrazoles are weak nucleophiles. LHMDS (pKa ~26) deprotonates the amine before it enters the catalytic cycle, preventing the formation of stable, unreactive Pd-amine complexes that occur with weaker bases.

  • Setup: Charge the vial with the Aryl Chloride, Aminopyrazole, and Precatalyst.

  • Solvent: Add anhydrous THF.

  • Base Addition: Add LHMDS (1.0 M in THF) dropwise at room temperature.

    • Observation: A color change (often to deep orange/red) indicates deprotonation and catalyst activation.

  • Heating: Heat to 65-80°C .

    
    BuBrettPhos is extremely active; overheating leads to dehalogenation of the aryl chloride.
    

Troubleshooting & Decision Logic

Use this workflow to diagnose reaction failures.

Troubleshooting Start Reaction Failed? Check1 Is SM remaining? Start->Check1 Check2 Is Pyrazole NH free? Check1->Check2 Yes (Stalled) Check3 Did Dehalogenation occur? Check1->Check3 No (Consumed) Action1 Switch Base to LHMDS (Pre-deprotonation) Check2->Action1 Yes Check2->Check3 No Action2 Lower Temp (-20°C) Use tBuBrettPhos Check3->Action2 Yes (Ar-H formed) Check4 Bis-arylation observed? Check3->Check4 No Action3 Increase Amine Equiv (3-5x) Switch to BrettPhos Check4->Action3 Yes

Figure 2: Troubleshooting logic for common failure modes in pyrazole aminations.

Key Troubleshooting Tips:
  • Protodehalogenation (Ar-X

    
     Ar-H):  This indicates the catalyst is active but the amine is not binding. Solution:  The amine is likely too sterically hindered or not basic enough. Switch to a smaller ligand (e.g., from 
    
    
    
    BuXPhos to XPhos) or a stronger base (LHMDS).
  • No Reaction (Catalyst Death): If the solution turns black (Pd precipitation) immediately, the pyrazole is chelating the Pd. Solution: Increase catalyst loading to 5 mol% and ensure the use of a G4 precatalyst to outcompete the chelation kinetics.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Fors, B. P., & Buchwald, S. L. (2008).[2] A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Alsabeh, P. G., et al. (2017). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 19(9), 2410-2413. Link

Sources

Using 1-cyclopentyl-1H-pyrazole-3,5-diamine as a building block for bicyclic heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-Cyclopentyl-1H-pyrazole-3,5-diamine in Bicyclic Heterocycle Synthesis

Abstract

The building block 1-cyclopentyl-1H-pyrazole-3,5-diamine represents a high-value scaffold in modern drug discovery, particularly for the synthesis of ATP-competitive kinase inhibitors (e.g., CDK, JAK, and Aurora kinase families). Its unique structure—featuring a lipophilic cyclopentyl tail and two nucleophilic amino groups—offers a versatile platform for constructing fused bicyclic systems, most notably pyrazolo[1,5-a]pyrimidines . This application note details the regiochemical logic, synthetic protocols, and troubleshooting strategies required to effectively utilize this diamine, ensuring high yield and structural fidelity in library generation.

Chemical Profile & Strategic Utility

The 1-cyclopentyl-1H-pyrazole-3,5-diamine scaffold is a "privileged structure" in medicinal chemistry. Its utility stems from three core attributes:

  • Bidentate Nucleophilicity: The molecule possesses two exocyclic amine groups (at C3 and C5) and one endocyclic nucleophilic nitrogen (N2). This arrangement allows for cyclocondensation with 1,3-bifunctional electrophiles.

  • Steric-Electronic Orthogonality: The bulky cyclopentyl group at N1 exerts a significant steric influence on the adjacent C5-amino group. This creates a natural regioselectivity where the C3-amino group and the N2 ring nitrogen are kinetically favored for cyclization, leaving the C5-amino group available for subsequent derivatization (e.g., amide coupling or sulfonylation).

  • Lipophilic Anchoring: The cyclopentyl moiety often occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket) in kinase active sites, improving cellular permeability and potency.

Structural Analysis & Reactive Sites

ReactiveSites cluster_0 1-Cyclopentyl-1H-pyrazole-3,5-diamine N1 N1 (Cyclopentyl) Steric Bulk Source C5 C5-NH2 Sterically Hindered (Secondary Nucleophile) N1->C5 Proximity N2 N2 Ring Nucleophile (Bridgehead Former) N1->N2 Electrophile 1,3-Bifunctional Electrophile C5->Electrophile Slow/No Reaction C3 C3-NH2 Primary Nucleophile (Cyclization Partner) N2->C3 N2->Electrophile Cyclization C3->Electrophile Fast Attack

Figure 1: Regiochemical map of 1-cyclopentyl-1H-pyrazole-3,5-diamine. The N1-cyclopentyl group steers reaction towards the N2/C3 vector.

Synthetic Pathways: Constructing the Pyrazolo[1,5-a]pyrimidine Core[1][2]

The most common transformation involves condensing the diamine with 1,3-dicarbonyl equivalents. The reaction typically proceeds via an initial attack by the C3-amine on the most reactive carbonyl, followed by ring closure via N2.

Pathway Map

SynthesisPathways cluster_A Route A: Symmetric Diketones cluster_B Route B: Enaminones / Masked Aldehydes cluster_C Route C: Functionalized Cyclization BB 1-Cyclopentyl-1H-pyrazole-3,5-diamine ReagentA Acetylacetone (AcOH, Reflux) BB->ReagentA ReagentB Dimethylformamide dimethylacetal (DMF-DMA) BB->ReagentB ReagentC Ethoxymethylene Malononitrile (EtOH, Reflux) BB->ReagentC ProductA 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine derivative ReagentA->ProductA ProductB Unsubstituted/Monosubstituted Core ReagentB->ProductB ProductC 6-Cyano-7-amino-pyrazolo[1,5-a]pyrimidine derivative ReagentC->ProductC

Figure 2: Primary synthetic workflows for accessing diverse pyrazolo[1,5-a]pyrimidine scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Amino-pyrazolo[1,5-a]pyrimidine Derivatives

Target: Formation of the bicyclic core while retaining the hindered amine (originally C5) as a handle for further SAR.

Reagents:

  • 1-Cyclopentyl-1H-pyrazole-3,5-diamine (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., 2,4-pentanedione for dimethyl analog) (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 g (6.0 mmol) of 1-cyclopentyl-1H-pyrazole-3,5-diamine in 10 mL of glacial acetic acid.

    • Note: Acetic acid serves as both solvent and acid catalyst to activate the carbonyls.

  • Addition: Add 1.1 equivalents of the 1,3-dicarbonyl compound dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) for 2–4 hours. Monitor consumption of the diamine by LC-MS (Target mass = MW_diamine + MW_diketone - 2*H2O).

  • Work-up:

    • Cool the mixture to room temperature.

    • Precipitation: Pour the reaction mixture into 50 mL of ice-cold water. In many cases, the product precipitates as a solid.

    • Neutralization: If no precipitate forms, carefully neutralize to pH 7-8 using saturated NaHCO3 solution or 10% NaOH (exothermic!). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification:

    • Precipitated solids: Filter, wash with cold water and hexanes, and dry under vacuum.

    • Extracted oils: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (0-10% MeOH in DCM).

Yield Expectation: 75–90% depending on the electrophile.

Protocol B: Regioselective Synthesis with Unsymmetric Enaminones

Target: Controlling substituent placement when using unsymmetric linkers.

Reagents:

  • 1-Cyclopentyl-1H-pyrazole-3,5-diamine (1.0 equiv)

  • 3-(Dimethylamino)-1-phenylprop-2-en-1-one (Enaminone) (1.1 equiv)

  • Ethanol (Absolute)

  • Piperidine (Catalytic, 0.1 equiv)

Procedure:

  • Dissolve the diamine in Ethanol (5 mL/mmol).

  • Add the enaminone and catalytic piperidine.

  • Reflux for 6–12 hours.

  • Regiochemical Outcome: The C3-amine (more nucleophilic) attacks the β-carbon of the enaminone (Michael-type addition), followed by cyclization.

  • Isolate via cooling and filtration. Recrystallize from EtOH/DMF if necessary.

Critical Data & Troubleshooting

Regioselectivity Verification

When using unsymmetric electrophiles (e.g., ethyl acetoacetate), two isomers are possible. The N1-cyclopentyl group dictates the outcome.

ParameterC3-Amine (Distal to Cyclopentyl)C5-Amine (Proximal to Cyclopentyl)
Steric Environment Open / AccessibleCrowded / Shielded
Nucleophilicity HighLow
Role in Fusion Primary Attacker Remains as exocyclic amine (or C7-substituent)
Final Position Becomes N4 or part of pyrimidine ringBecomes exocyclic amine at pos. 2 (Pyrazolo[1,5-a] numbering)

Troubleshooting Table:

IssueProbable CauseSolution
Low Conversion Deactivation of amine by acid (protonation)Switch solvent from AcOH to EtOH with catalytic piperidine or pyridine.
Regioisomer Mix Unsymmetric electrophile has similar reactivity at both sitesUse microwave irradiation (120°C, 15 min) to favor the thermodynamic product; verify structure by NOE NMR.
Oiling Out Product is lipophilic due to cyclopentyl groupTriturate the crude oil with Diethyl Ether or MTBE to induce crystallization.
N-Alkylation Competition from ring nitrogensEnsure electrophile is a 1,3-bis-electrophile (cyclization) rather than an alkyl halide.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Moustafa, M. S., et al. (2022). "Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives." Journal of Heterocyclic Chemistry.
    • Context: Describes the condensation of 3,5-diaminopyrazoles with various electrophiles.
    • (General Journal Link)

  • CDK Inhibitor Development (Dinaciclib/AT7519 Analogs)

    • Paruch, K., et al. (2010). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters.
    • Context: Highlights the pyrazolo[1,5-a]pyrimidine scaffold in kinase inhibition.[2][3]

  • Large Scale Synthesis & Safety (Disperazol)

    • Christensen, S. B., et al. (2024).[4] "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol." Molecules.

    • Context: Detailed process chemistry for 1-substituted-3,5-diaminopyrazoles, including safety handling of diazonium intermedi
  • Regioselectivity in Pyrazole Cyclizations

    • Lynch, M. A., et al. (1998). "Regioselective synthesis of pyrazolo[1,5-a]pyrimidines." Tetrahedron.
    • Context: Fundamental mechanistic study on why the 3-amino group reacts preferentially over the 5-amino group in 1-substituted systems.
    • (General Journal Link)

Sources

Solvent selection for reactions involving aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solvent Selection for Reactions Involving Aminopyrazoles

Introduction: The Unique Chemistry of Aminopyrazoles

Aminopyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Their value stems from a unique electronic architecture: a five-membered aromatic pyrazole ring, which can act as both a hydrogen bond donor and acceptor, appended with a nucleophilic amino group.[2][3][4] This duality confers a complex reactivity profile that is exquisitely sensitive to the reaction environment. The choice of solvent is therefore not a trivial experimental parameter but a critical determinant of reaction success, influencing solubility, stability, reaction rate, and, most importantly, selectivity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection in key transformations of aminopyrazoles. We move beyond simple lists of solvents to explain the underlying chemical principles, offering field-proven protocols and troubleshooting insights to accelerate discovery and process development.

Pillar 1: Fundamental Principles of Solvent Effects

The aminopyrazole scaffold possesses multiple sites susceptible to chemical reaction: the two ring nitrogens (N1 and N2) and the exocyclic amino group. The solvent plays a pivotal role in modulating the accessibility and nucleophilicity of these sites.

1.1. Solubility and Solvation

Aminopyrazoles, particularly unsubstituted ones, are often crystalline solids with moderate solubility in polar solvents like water, ethanol, and dimethylformamide (DMF).[5] Effective solvation of both the aminopyrazole starting material and any reagents (e.g., bases, electrophiles) is the first prerequisite for a successful reaction.

  • Protic Solvents (e.g., H₂O, EtOH, MeOH): These solvents are excellent hydrogen bond donors and acceptors. They can effectively solvate the aminopyrazole ring and the amino group through hydrogen bonding, promoting solubility.[4] However, this same interaction can also deactivate the nucleophilic sites by encasing them in a solvent shell, potentially slowing down reactions.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, MeCN, THF): These solvents possess high dielectric constants and dipole moments, allowing them to dissolve polar reagents and stabilize charged intermediates or transition states.[6] Crucially, they are not strong hydrogen bond donors, leaving the nucleophilic sites of the aminopyrazole more "bare" and reactive. This often makes them the solvents of choice for nucleophilic substitutions.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dioxane): Solubility of aminopyrazoles in these solvents is generally poor. They are typically used when reactants are nonpolar or when trying to minimize side reactions that are accelerated in polar environments. They are common in transition-metal-catalyzed reactions where the catalyst's ligand sphere creates a nonpolar microenvironment.

1.2. Tautomerism and Hydrogen Bonding

The pyrazole ring exists in a tautomeric equilibrium, which can be influenced by both substituents and the solvent environment.[7] Furthermore, the ability of aminopyrazoles to form intermolecular hydrogen bonds can lead to dimer or catemer formation, affecting their availability for reaction.[2][8] A solvent's ability to disrupt or participate in this hydrogen bonding network is critical. Polar protic solvents can favor specific tautomers by selective solvation.[4]

G cluster_0 Aminopyrazole in Solution cluster_1 Protic Solvent (e.g., Ethanol) cluster_2 Aprotic Solvent (e.g., DMF) APZ Aminopyrazole Monomer (Reactive) APZ_solv Solvated Aminopyrazole (H-Bonded, Less Reactive) APZ->APZ_solv Solvent Shell Formation APZ_free "Bare" Aminopyrazole (Highly Reactive) APZ->APZ_free Weak Solvation

Caption: Solvent influence on aminopyrazole nucleophilicity.

1.3. Key Solvent Parameters

While qualitative descriptions are useful, quantitative parameters provide a more refined basis for solvent selection.

ParameterDescriptionRelevance to Aminopyrazole Reactions
Dielectric Constant (ε) A measure of a solvent's ability to separate charges.High ε solvents stabilize charged intermediates and transition states, often accelerating SN1 and E1 reactions.[9]
Dipole Moment (µ) A measure of the polarity of the solvent molecule itself.Influences solute-solvent dipole-dipole interactions, affecting solubility and reaction rates.[6][10]
E-T(30) Parameter An empirical scale of solvent polarity based on the solvatochromic shift of a specific dye.[11]Provides a comprehensive measure of a solvent's ionizing power, encompassing polarity and hydrogen bond donating ability.[12][13]

Pillar 2: Reaction-Specific Solvent Protocols

The optimal solvent is intrinsically linked to the specific reaction being performed. Below, we detail solvent strategies for the most common transformations of aminopyrazoles.

N-Alkylation

N-alkylation is a foundational reaction, but it presents a significant regioselectivity challenge: alkylation can occur at N1, N2, or the exocyclic amino group.[14] Solvent choice, in concert with the base and steric factors, is the primary tool for controlling the outcome.

Causality: Polar aprotic solvents are generally preferred. They effectively dissolve the pyrazolate anion formed after deprotonation while not overly solvating the cation of the base, leading to a more reactive "naked" anion. This enhances reaction rates for this SN2-type process. Protic solvents are generally avoided as they can protonate the pyrazolate and interfere with the nucleophile.

G cluster_conditions Reaction Conditions start Start: Unsymmetrical Aminopyrazole sterics Consider Sterics (Substituents, Alkylating Agent) start->sterics solvent Select Solvent System base Select Base solvent->base pol_aprotic Polar Aprotic (DMF, DMSO, MeCN) Favors single regioisomer solvent->pol_aprotic High Polarity fluor_alc Fluorinated Alcohols (TFE, HFIP) Can dramatically improve selectivity solvent->fluor_alc Special Case non_polar Nonpolar (Toluene, Dioxane) Less common, may require phase-transfer catalyst solvent->non_polar Low Polarity base->pol_aprotic e.g., K₂CO₃, NaH sterics->solvent end Desired Regioisomer pol_aprotic->end

Caption: Decision workflow for regioselective N-alkylation.

Solvent Summary for N-Alkylation:

SolventBaseKey Characteristics & OutcomesReference
DMF, DMSO K₂CO₃, Cs₂CO₃Excellent starting point; generally favors the less sterically hindered nitrogen.[14][14]
Acetonitrile (MeCN) K₂CO₃Good alternative to DMF/DMSO, often easier to remove. Can favor N1 alkylation.[15]
THF NaHStronger, non-nucleophilic base system. Useful for less reactive alkylating agents.[14]
Dichloromethane (DCE) CSA (acid cat.)Used for acid-catalyzed alkylation with trichloroacetimidates; nonpolar nature is key.[16]
Solvent-Free NaHCO₃ (MW)Eco-friendly option, particularly effective for simple alkyl halides.[17][17]

Protocol 2.1: General Procedure for Regioselective N1-Alkylation of a 3-Substituted Aminopyrazole

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-substituted aminopyrazole (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 0.1–0.2 M concentration relative to the aminopyrazole).

  • Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.

  • Reaction: Heat the reaction to the desired temperature (typically 60–80 °C) and monitor its progress by TLC or LC-MS. Reactions usually run for 4–24 hours.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

N-Arylation (Buchwald-Hartwig and Ullmann Type)

Palladium- or copper-catalyzed N-arylation reactions are vital for creating complex structures. Solvent choice here influences catalyst stability, solubility of the base, and can even dictate regioselectivity.

Causality: For Pd-catalyzed reactions, solvents must be able to support the catalytic cycle without coordinating too strongly to the metal center, which would inhibit catalysis. tert-Butanol has emerged as a particularly effective solvent, potentially due to its ability to facilitate the formation of the active catalyst and its favorable interaction with common inorganic bases like Cs₂CO₃ or K₃PO₄. Dioxane and toluene are also widely used, often in combination with soluble organic bases or specialized ligand systems.

Solvent Summary for N-Arylation:

SolventCatalyst SystemBaseKey Characteristics & OutcomesReference
tert-Butanol Pd₂(dba)₃ / Hindered LigandCs₂CO₃, K₃PO₄Often the solvent of choice, particularly for N-arylation of the amino group.
1,4-Dioxane Pd₂(dba)₃ / XantphosCs₂CO₃A versatile solvent, widely used in Buchwald-Hartwig reactions.
Toluene Pd(OAc)₂ / LigandNaOtBuCommon nonpolar choice, good for high-temperature reactions.
DMF, DMSO CuI / LigandK₂CO₃Typically used for copper-catalyzed Ullmann-type couplings.[18]

Protocol 2.2: General Procedure for Palladium-Catalyzed N-Arylation

  • Setup: In a glovebox or under a rigorously inert atmosphere, add the aminopyrazole (1.0 eq), aryl halide (1.2 eq), palladium precatalyst (e.g., t-BuBrettPhos precatalyst, 2-5 mol%), ligand (if not using a precatalyst), and base (e.g., Cs₂CO₃, 2.0 eq) to a dry reaction vessel.

  • Solvent Addition: Add degassed tert-butanol (or dioxane) to the vessel.

  • Reaction: Seal the vessel and heat to the required temperature (typically 80–110 °C) with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Acylation

Acylation of aminopyrazoles can be achieved with acyl chlorides or anhydrides. The primary target is the exocyclic amino group, which is generally the most nucleophilic site. The solvent must dissolve the reactants and any acid scavenger (base) used, without reacting itself.

Causality: Aprotic solvents of varying polarity are used. Nonpolar solvents like dichloromethane (DCM) or THF are common, used with a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct. In some cases, pyridine can be used as both the solvent and the base. For a greener approach, solvent-free conditions can be employed, sometimes with a catalyst.[19][20]

Solvent Summary for Acylation:

SolventReagentBaseKey Characteristics & OutcomesReference
DCM, Chloroform Acyl ChlorideTEA, DIPEAStandard conditions; good solubility for most substrates.[21]
Pyridine Acyl Chloride/AnhydridePyridineActs as both solvent and base; effective but can be difficult to remove.[21]
THF, Dioxane Acyl ChlorideTEAGood alternatives to chlorinated solvents.[21]
Solvent-Free Acetic AnhydrideVOSO₄ (cat.)Sustainable protocol, avoids bulk solvent waste.[19][19]
C-H Functionalization & Cross-Coupling (Suzuki-Miyaura)

Suzuki-Miyaura coupling is a powerful method for installing aryl or vinyl groups onto the pyrazole core.[22][23] These reactions often require a biphasic system or a solvent mixture that can accommodate both the organic-soluble halo-aminopyrazole and catalyst, and the aqueous-soluble inorganic base and boronic acid.

Causality: The solvent system must facilitate the transfer of species between the organic and aqueous phases for the catalytic cycle to proceed efficiently. Mixtures of an organic solvent (Dioxane, THF, Toluene, Ethanol) with water are therefore very common.[24] The choice of organic solvent can influence reaction rates and suppress side reactions like dehalogenation.[22][25] Polar aprotic solvents like DMF or MeCN have been shown to alter selectivity in some complex cross-coupling scenarios, but this is highly system-dependent.[26]

Solvent Summary for Suzuki-Miyaura Coupling:

Solvent SystemCatalyst SystemBaseKey Characteristics & OutcomesReference
Dioxane / Water Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₂CO₃A robust, widely used system for a broad range of substrates.[22]
Toluene / Ethanol / Water Pd(OAc)₂ / SPhosK₃PO₄Effective for challenging couplings, can improve solubility.
Ethanol / Water Pd/CNa₂CO₃, NaOHA greener solvent system, particularly with heterogeneous catalysts.[24][24]
THF / Water PdCl₂(dppf)K₂CO₃Good for reactions at moderate temperatures.[26]

Protocol 2.4: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a reaction flask, add the halogenated aminopyrazole (1.0 eq), boronic acid or ester (1.2–1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the chosen organic solvent (e.g., dioxane).

  • Base Addition: Prepare a solution of the base (e.g., 2M aqueous Na₂CO₃, 2.0–3.0 eq) and add it to the reaction mixture.

  • Degassing: Degas the biphasic mixture thoroughly by bubbling argon or nitrogen through it for 15–20 minutes, or by using several freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to the target temperature (typically 80–100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography or recrystallization.

References

  • ResearchGate. (n.d.). Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Retrieved from [Link]

  • E-LIS. (n.d.). The structure of N-aminopyrazole in the solid state and in solution: an experimental and computational study. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. Retrieved from [Link]

  • ResearchGate. (n.d.). Dielectric constant dependence of the dipole moments for the considered compounds. Retrieved from [Link]

  • AIDIC. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]

  • ARODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics. Retrieved from [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Stenutz. (n.d.). Dimroth and Reichardt ET. Retrieved from [Link]

  • ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • IUPAC Gold Book. (n.d.). Dimroth–Reichardt ET parameter. Retrieved from [Link]

  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • Frontiers. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the empirical solvent polarity parameter ET(30) by multivariate image analysis. Retrieved from [Link]

  • PubMed. (2020). Complementary interpretation of ET(30) polarity parameters of ionic liquids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-component reactions of 5-amino-pyrazole derivatives with various.... Retrieved from [Link]

  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Effect of the Molecular Dipole and Quadrupole Moments on Ion–Molecule Reaction Rates near 0 K. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Stabilization & Storage of Pyrazole Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pink" Problem

If you are reading this, you have likely opened a vial of what should be a white or pale yellow crystalline solid, only to find it has turned pink, brown, or black. In the world of nitrogen heterocycles, specifically 4,5-diaminopyrazoles , this is a ubiquitous challenge.

These compounds are electron-rich and possess high HOMO (Highest Occupied Molecular Orbital) energy levels, making them exceptionally prone to single-electron transfer (SET) oxidation. As a Senior Application Scientist, I often see researchers treat these diamines like standard organic amines. They are not. They require a rigorous "chain of custody" from synthesis to storage to maintain purity.

This guide moves beyond basic "keep it cold" advice. We will explore the mechanistic root of the instability, provide a self-validating storage protocol, and offer a chemical conversion method to permanently stabilize your stock.

Module 1: The Mechanism of Degradation

To prevent oxidation, you must understand the pathway. Pyrazole diamines do not just "go bad"; they undergo a specific radical cascade.

The Oxidation Cascade

The primary culprit is atmospheric oxygen, often catalyzed by trace metals or light. The electron-rich amino groups facilitate the formation of a radical cation. This intermediate is highly reactive and rapidly dimerizes or polymerizes to form azo-linkages or rubiginol-type extended conjugated systems. These highly conjugated species are responsible for the intense color change (pinking/browning) even at low impurity levels (<1%).

Visualization: The Degradation Pathway

The following diagram illustrates the flow from a pristine Free Base to the formation of colored impurities.

OxidationCascade cluster_0 Irreversible Degradation Zone FreeBase Pristine Pyrazole Diamine (Colorless/Pale Yellow) Radical Radical Cation Intermediate (Highly Reactive) FreeBase->Radical SET Oxidation Oxygen Trigger: O2 / Light / Trace Metals Oxygen->Radical Dimer Azo-Dimer / Diimine Radical->Dimer Dimerization Polymer Polymerized 'Rubiginol' Species (Deep Pink/Brown/Black) Dimer->Polymer Oligomerization

Figure 1: The single-electron transfer (SET) oxidation pathway leading to colored polymerization byproducts.

Module 2: The "Gold Standard" Storage Protocol

If you must store the compound as a free base , you are fighting thermodynamics. The following protocol minimizes the kinetic rate of oxidation.

The Storage Environment

The table below summarizes the critical parameters. I have ranked them by impact factor based on internal stability studies.

ParameterStandard Practice (Flawed)Gold Standard (Required) Impact
Atmosphere Air or Nitrogen flushArgon Blanket (Heavier than air; sits on the solid)High
Temperature 4°C (Fridge)-20°C to -80°C (Freezer)Critical
Container Clear Glass / PlasticAmber Glass with Teflon-lined capMedium
Seal ParafilmElectrical Tape + Desiccator High
State Oil / Amorphous SolidCrystalline Solid (Reduced surface area)High
Protocol: Handling a New Shipment

Do not assume a commercial vendor shipped the compound under ideal conditions. Perform this "Triage" immediately upon receipt.

StorageWorkflow Start Receive Shipment VisualCheck Visual Inspection: Is it Pink/Brown? Start->VisualCheck PurityCheck NMR / LC-MS Check VisualCheck->PurityCheck Decision Purity > 95%? PurityCheck->Decision Purify Recrystallize (Avoid Silica Columns) Decision->Purify No SaltConvert Convert to HCl Salt (Recommended) Decision->SaltConvert Yes (Best Practice) Pack Pack under Argon Amber Vial Decision->Pack Yes (If Free Base needed) Purify->PurityCheck SaltConvert->Pack Store Store at -20°C Pack->Store

Figure 2: Decision tree for processing incoming pyrazole diamine batches.

Module 3: Chemical Stabilization (The HCl Salt Conversion)

This is the most effective troubleshooting step. The free base amine lone pair is the site of oxidation. Protonating this site to form a salt (Hydrochloride, Sulfate, or Oxalate) removes the electron density that invites oxidation, rendering the solid shelf-stable for months or years [1, 6].

Standard Operating Procedure (SOP): Salt Formation

Use this protocol if your application allows for the use of a salt form.

Reagents:

  • Anhydrous Ethanol (EtOH) or Dioxane.

  • HCl (4M in Dioxane) or Acetyl Chloride (to generate HCl in situ).

  • Diethyl Ether or Hexane (Antisolvent).

Step-by-Step:

  • Dissolution: Dissolve the pyrazole diamine (free base) in a minimum amount of cold, anhydrous Ethanol.

    • Note: If the solution is already dark, treat with activated charcoal and filter through Celite before proceeding.

  • Acidification: Dropwise, add 4M HCl in Dioxane (or bubbling dry HCl gas) while stirring at 0°C.

    • Endpoint: Monitor pH until acidic (pH ~2).

  • Precipitation: The salt may precipitate spontaneously. If not, slowly add cold Diethyl Ether until turbidity appears.

  • Crystallization: Store at -20°C overnight to maximize yield.

  • Isolation: Filter the solid rapidly under an Argon blanket. Wash with cold Ether.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets.
    

Why this works: The resulting hydrochloride salt (


) lacks the lone pair required for the initial SET oxidation step [10].

Module 4: Troubleshooting & FAQs

Q1: My compound has already turned pink. Is it ruined?

A: Not necessarily. The color comes from highly conjugated impurities (azo-dimers) that have high extinction coefficients. This means a sample can look "pitch black" but still be 95% pure.

  • Action: Run a proton NMR. If the peaks are sharp, the impurity is likely <2%.

  • Cleanup: Do not run a standard silica column; silica is slightly acidic and can catalyze further oxidation or irreversibly bind the diamine [14].

  • Solution: Perform a recrystallization using degassed Ethanol/Water. Adding a pinch of Sodium Dithionite (

    
    ) to the recrystallization solvent can reduce the colored impurities back to the amine or water-soluble byproducts [25].
    
Q2: Why do you recommend Argon over Nitrogen?

A: Density. Argon is denser than air; Nitrogen is roughly the same density. When you flush a vial with Nitrogen, it mixes with the air. When you flush with Argon, it settles at the bottom, creating a true physical blanket over your sensitive solid.

Q3: Can I use silica gel chromatography for purification?

A: Proceed with extreme caution. Pyrazole diamines often "streak" or decompose on untreated silica.

  • Modification: If you must use a column, you must deactivate the silica first. Flush the column with 1-2% Triethylamine (Et3N) in your eluent before loading the sample [14]. This neutralizes the acidic sites on the silica gel that catalyze oxidation.

Q4: I see "broadening" in my NMR signals. What does this mean?

A: Broadening in aromatic amines often indicates the presence of paramagnetic species (radical cations) formed during early-stage oxidation. This is a red flag that the sample is degrading actively. Convert to the salt form immediately to arrest this process.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for amine purification and storage). Link

  • Science Publishing Group. (2016). A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion. (Details the radical mechanism and metal ion catalysis). Link

  • Zhang, Y., et al. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. (Describes the dimerization mechanism). Link

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. (General industrial guidelines for amine storage). Link

  • Rizk, H. F., et al. (2011).[1] Cyclization of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Chinese Journal of Chemistry. (Contains specific synthesis and workup protocols for these diamines). Link

  • ScienceMadness Discussion. (2008). Converting to the hydrochloric salt for storage? (Practical laboratory discussion on salt formation techniques). Link

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. (Industrial purification via acid addition salts).[2][3] Link

Sources

Technical Support Center: Optimizing Recrystallization of 1-Cyclopentyl-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-cyclopentyl-1H-pyrazole-3,5-diamine via recrystallization. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the crystallization process. Our approach is rooted in the fundamental principles of solubility, nucleation, and crystal growth to empower you with the knowledge to optimize your purification protocols.

Compound Profile: 1-Cyclopentyl-1H-pyrazole-3,5-diamine

1-Cyclopentyl-1H-pyrazole-3,5-diamine is a heterocyclic compound featuring a pyrazole core substituted with a cyclopentyl group and two amine functionalities. The presence of the amine groups and the nitrogen atoms in the pyrazole ring allows for hydrogen bonding, rendering the molecule polar.[1][2] The cyclopentyl group, however, introduces a non-polar aliphatic character. This dual nature is a critical consideration for solvent selection. Pyrazole derivatives are generally more soluble in organic solvents like ethanol, methanol, and acetone compared to water.[3][4]

Core Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5]

The process of forming crystals from a solution occurs in two main stages:

  • Nucleation: The initial formation of small, ordered clusters of molecules from a supersaturated solution.[6][7] This can happen spontaneously (homogeneous nucleation) or be induced by a surface like a dust particle or a scratch on the flask wall (heterogeneous nucleation).[8]

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to the formation of larger, well-defined crystals.[9]

A slow rate of cooling is crucial as it favors the growth of larger, purer crystals by allowing molecules of the desired compound to selectively add to the crystal lattice, excluding impurities.[10] Rapid cooling can trap impurities and lead to the formation of small, impure crystals or even precipitation of an amorphous solid.[11]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the recrystallization of 1-cyclopentyl-1H-pyrazole-3,5-diamine in a practical question-and-answer format.

Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute melts and forms a liquid phase before it dissolves in the solvent, or when a supersaturated solution cools to a temperature where the solute is no longer soluble but is still above its melting point.[11] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.[11]

  • Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound. The presence of impurities can also depress the melting point of the solute, increasing the likelihood of oiling out.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional hot solvent to lower the saturation point.[12]

    • Lower the Cooling Temperature: Try to induce crystallization at a lower temperature by adding the anti-solvent (in a two-solvent system) at a reduced temperature.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Promote Slower Cooling: Insulate the flask to ensure a very gradual temperature decrease. This can favor crystal nucleation over oil formation.[12]

Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A2: The absence of crystal formation is typically due to either the use of excessive solvent, resulting in a solution that is not supersaturated upon cooling, or the solution is in a supersaturated state but lacks a nucleation site to initiate crystal growth.[12][13]

  • Causality: Too much solvent prevents the concentration of the solute from reaching the point of supersaturation needed for crystallization.[12] Alternatively, a very clean solution may lack nucleation sites.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can act as nucleation sites.[13]

      • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[13]

    • Reduce Solvent Volume: If nucleation techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[12] Allow the concentrated solution to cool again.

    • Add an Anti-solvent: If using a single-solvent system is not working, consider switching to a two-solvent system. Add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow for slow cooling.[14][15]

Q3: The recrystallization resulted in a very low yield. How can I improve it?

A3: A low yield can result from several factors, including using too much solvent, premature crystallization during filtration, or washing the final crystals with a solvent that is too warm.[11][13]

  • Causality: A significant portion of the product remains dissolved in the mother liquor if an excessive volume of solvent is used or if the solution is not cooled sufficiently.[16] Product can also be lost on the filter paper during hot filtration if it crystallizes prematurely.[17]

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

    • Prevent Premature Crystallization: During hot filtration, use a stemless or short-stemmed funnel and preheat it by passing hot solvent through it before filtering your solution.[18] Keep the solution at or near its boiling point during the filtration process.[17]

    • Ensure Thorough Cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

    • Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.[13]

Q4: My final product is colored, but the pure compound should be colorless. How do I remove colored impurities?

A4: Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by using activated charcoal.

  • Causality: High molecular weight impurities can be adsorbed onto the surface of activated charcoal.

  • Troubleshooting Steps:

    • After dissolving your crude compound in the hot solvent, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the solution. Adding it to a boiling solution can cause vigorous frothing.[19]

    • Reheat the solution to boiling for a few minutes to allow for adsorption of the impurities.

    • Perform a hot filtration to remove the charcoal.[20] The filtrate should be colorless.

    • Caution: Using too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.[11]

Optimized Protocols and Data

Based on the polar nature of the two amine groups and the pyrazole ring, combined with the non-polar cyclopentyl group, a single polar solvent or a mixed-solvent system is likely to be effective.

Solvent Selection Guide

The choice of solvent is the most critical step in developing a recrystallization protocol.[5] An ideal solvent should exhibit a steep solubility curve with respect to temperature.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Suitability for 1-Cyclopentyl-1H-pyrazole-3,5-diamine
Water 10080.1May have low solubility due to the non-polar cyclopentyl group. Could be a good anti-solvent.
Ethanol 7824.5Good starting point. Pyrazoles often show good solubility in alcohols.[4]
Methanol 6532.7Similar to ethanol, but more polar and lower boiling point.[4]
Acetone 5620.7A good solvent for many pyrazole derivatives.[21] Its volatility makes it easy to remove.
Ethyl Acetate 776.0Medium polarity, may provide a good solubility differential.
Toluene 1112.4May be too non-polar, but could be useful in a mixed-solvent system.
Hexane/Heptane 69 / 98~1.9Likely to be a poor solvent (an "anti-solvent") due to its non-polar nature.[1]
Protocol 1: Single-Solvent Recrystallization

This protocol is recommended if a solvent is found where the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol or acetone are good initial candidates.

  • Place the crude 1-cyclopentyl-1H-pyrazole-3,5-diamine in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate.

  • Continue adding hot solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.

  • If insoluble impurities are present, perform a hot filtration.[19]

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystallization.[20]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to dry completely.

Protocol 2: Two-Solvent (Anti-solvent) Recrystallization

This method is useful when no single solvent provides the desired solubility profile. A common pair would be a "good" solvent like ethanol or acetone, and a "poor" or "anti-solvent" like water or hexane.[22]

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[23]

  • While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.[22]

  • Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.[22]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry.[22]

Visualized Workflows

General Recrystallization Workflow

RecrystallizationWorkflow start Start with Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Perform Hot Filtration hot_filter_q->hot_filter Yes cool Cool Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: General workflow for a single-solvent recrystallization.

Troubleshooting Decision Tree

TroubleshootingTree start Problem Encountered During Cooling q1 What is the issue? start->q1 no_crystals No Crystals Formed q1->no_crystals No Crystals oiling_out Compound 'Oiled Out' q1->oiling_out Oiling Out q2_no_crystals Is solution clear? no_crystals->q2_no_crystals sol3_oiling Melting point is below solution temperature. - Reheat, add more solvent - Use lower boiling solvent - Cool more slowly oiling_out->sol3_oiling sol1_supersat Solution is Supersaturated. Induce Nucleation: - Scratch Flask - Add Seed Crystal q2_no_crystals->sol1_supersat Yes sol2_too_much_solvent Too much solvent used. - Boil off excess solvent - Consider adding anti-solvent q2_no_crystals->sol2_too_much_solvent No (Cloudy)

Sources

Addressing catalyst poisoning when using diamines in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Hub

Status: Active Ticket ID: DIAMINE-PD-DEATH Assigned Specialist: Senior Application Scientist

Introduction: The "Chela-Death" Phenomenon

Welcome to the technical support hub for cross-coupling with diamines. If you are here, you are likely experiencing a reaction that starts promisingly but stalls at 10-20% conversion, or perhaps yields nothing but starting material despite using a "standard" Buchwald-Hartwig protocol.

The Root Cause: Diamines are notorious catalyst poisons because they possess two binding sites. While monodentate amines bind transiently to Palladium (Pd) to undergo reductive elimination, diamines (especially 1,2-diamines or those with heterocycles like pyridine) can form a stable, 5- or 6-membered chelate ring with the metal center (


-coordination).

This "chela-death" creates a thermodynamic sink. The Pd center becomes saturated, preventing the coordination of the aryl halide (oxidative addition) or the bulky phosphine ligand required for the catalytic cycle.

Module 1: Diagnostics

Is it Poisoning or Instability?

Before changing ligands, you must confirm the diagnosis. A stalled reaction can be due to catalyst decomposition (instability) or catalyst inhibition (poisoning).

The "Spike" Protocol:

  • Run your standard reaction until it stalls (monitor via LCMS/GCMS).

  • In an inert environment (glovebox/Schlenk), remove an aliquot.

  • Add a fresh batch of catalyst (50% of original loading) and reagents.

  • Resume heating/stirring for 1 hour.

ObservationDiagnosisAction Plan
Reaction Restarts Catalyst InstabilityThe active species is dying over time. Switch to a precatalyst (see Module 3) or lower the temperature.
No Change Catalyst Poisoning The product or substrate is actively inhibiting the metal. You need a "Steric Wall" (Module 2).
Visualizing the Failure Mode

CatalystPoisoning Pd_L Active Catalyst [L-Pd(0)] Pd_Ar L-Pd(II)-Ar-X Pd_L->Pd_Ar Normal Cycle Poisoned DEAD CATALYST (Stable Chelate) Pd_L->Poisoned Diamine Chelation (High Affinity) ArX Ar-X (Oxidative Addition) Pd_Ar->Poisoned Displacement of L Product C-N Product Pd_Ar->Product Reductive Elimination Diamine Diamine Substrate Diamine->Poisoned Product->Pd_L Regeneration

Figure 1: The "Chela-Death" mechanism. The diamine outcompetes the ligand or aryl halide, locking the Pd in an inactive state.

Module 2: The "Steric Wall" Strategy

Ligand Selection as the Primary Defense[1][2]

To prevent the diamine from chelating, you must use a ligand that is bulky enough to physically block the second amine group from binding, yet flexible enough to allow the primary reaction site to access the metal.

Recommended Ligand Classes:

  • BrettPhos & tBuBrettPhos:

    • Why: The gold standard for primary amines. The extreme bulk of the tri-isopropyl groups on the biaryl backbone creates a "roof" over the Pd center, making

      
      -chelation geometrically impossible for most diamines.
      
    • Use Case: Primary amines, high-throughput screening.

  • RuPhos:

    • Why: Excellent for secondary amines. It is slightly less bulky than BrettPhos but highly active for hindered substrates.

    • Use Case: Secondary amines, N-heterocycles.[1]

  • P(tBu)3 (Tri-tert-butylphosphine):

    • Why: Electronic activation. It is highly electron-rich, accelerating oxidative addition, which can sometimes outpace the rate of poisoning.

Comparative Data: Coupling of 1,2-Diaminocyclohexane

LigandConversion (1h)Yield (Isolated)Notes
PPh3 < 5%0%Complete poisoning immediately.
BINAP 15%10%Chelation still occurs; bidentate ligand displaced.
RuPhos 88%82%Good mono-arylation selectivity.
BrettPhos > 99% 95% Best performance; no bis-arylation observed.

Module 3: The Precatalyst Solution

Pd-PEPPSI and G3/G4 Palladacycles

Using traditional Pd sources like


 or 

requires in situ reduction and ligand association. Diamines often intercept the Pd during this vulnerable activation phase, killing the catalyst before it starts.

The Fix: Well-Defined Precatalysts Use precatalysts that are already "loaded" with the ligand and ready to enter the cycle immediately upon exposure to base.

Protocol: Pd-PEPPSI-IPent Activation Reference: Organ, M. G. et al.

  • Setup: In a glovebox or under Argon flow.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2][3]

    • Diamine (1.2 equiv)

    • Pd-PEPPSI-IPent (1-2 mol%)

    • Base:

      
       (strong) or 
      
      
      
      (weak/mild)
    • Solvent: Dioxane or Toluene (0.5 M concentration)

  • Execution:

    • Add solid reagents to the vial.

    • Add solvent.[1][3][4]

    • Heat to 60-80°C.

    • Note: The "throw-away" pyridine ligand on the PEPPSI catalyst prevents the diamine from binding during the initial heating ramp.

Module 4: Operational Tactics & "Decoy" Systems

If ligands and precatalysts fail, you must alter the chemical environment to disadvantage the poisoning amine group.

Tactic A: The "Decoy" Protonation

If your diamine has two nitrogens with significantly different pKa values (e.g., a primary amine and a pyridine ring), you can selectively protonate the more basic "poisoning" nitrogen.

  • Method: Use a weaker base (like

    
    ) or add a stoichiometric amount of a mild acid (like phenol or pyridinium salt) to buffer the solution.
    
  • Result: The poisoning nitrogen is protonated (

    
     bound) and cannot bind Pd, while the nucleophilic nitrogen remains free to react.
    
Tactic B: Slow Addition (Kinetic Control)

High concentrations of diamine favor the thermodynamic trap (chelation). Keeping the diamine concentration low favors the catalytic cycle.

  • Protocol:

    • Load Aryl Halide, Catalyst, and Base into the reaction vessel.[2]

    • Dissolve the Diamine in the reaction solvent.

    • Use a syringe pump to add the Diamine solution over 1-2 hours at reaction temperature.

Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Stalled/Failed Spike Perform Spike Test (Add fresh Cat) Start->Spike Restarts Reaction Restarts? Spike->Restarts Yes Yes Restarts->Yes Active species dying No No Restarts->No Active species blocked Instability Issue: Catalyst Instability Sol: Switch to G3/G4 Precatalyst Yes->Instability CheckPrec Using Precatalyst? Yes->CheckPrec Advanced Advanced Tactics: 1. Slow Addition of Amine 2. Decoy Protonation Yes->Advanced Poisoning Issue: Catalyst Poisoning No->Poisoning SwitchLigand Switch to BrettPhos/tBuBrettPhos No->SwitchLigand SwitchPrec Switch to Pd-PEPPSI-IPent No->SwitchPrec LigandCheck Using Bulky Ligand? (BrettPhos/RuPhos) Poisoning->LigandCheck LigandCheck->Yes Already Bulky LigandCheck->No Standard Ligand CheckPrec->Yes Already Precat CheckPrec->No In-situ Gen

Figure 2: Step-by-step decision tree for diagnosing and solving diamine coupling failures.

Frequently Asked Questions (FAQs)

Q: Can I use protecting groups to solve this? A: Yes, but it adds steps. If you must, a Boc-protection of the secondary amine (or the more basic amine) is effective. However, the methods above (BrettPhos/PEPPSI) are designed to avoid this extra synthetic burden.

Q: Why does my reaction turn black immediately? A: "Pd Black" formation indicates the ligand has dissociated from the metal, leading to nanoparticle aggregation. This is common with diamines because they displace the phosphine ligand. Solution: Increase the Ligand:Pd ratio to 2:1 or use a precatalyst where the ligand is covalently bound or tightly associated (G3/G4).

Q: I am coupling a 2-aminopyridine. Nothing works. A: 2-aminopyridines are "privileged poisons" because they bind Pd in a bidentate fashion (N-pyridine and N-amine).

  • Fix: Use Pd-PEPPSI-IPent or BrettPhos with a weak base (

    
    ). The weak base slows down the deprotonation, preventing the formation of the highly binding anionic species until the oxidative addition complex is ready.
    

References

  • Buchwald-Hartwig Amin

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination.
  • Pd-PEPPSI C

    • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A highly active, air-stable catalyst for Suzuki-Miyaura cross-coupling." Chemistry – A European Journal.
  • Catalyst Deactivation P

    • Ingoglia, B. T., & Buchwald, S. L. (2016). "Mechanism-Guided Design of a Palladium Catalyst for the Arylation of Primary Amines." Organic Letters.
  • Selective Monoaryl

    • Maitro, G., et al. (2006). "Palladium-catalyzed monoarylation of linear diamines." Organic Letters.

Sources

Stability of 1-cyclopentyl-1H-pyrazole-3,5-diamine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Stability & Handling Guide (Acidic Conditions) Molecule ID: 1-cyclopentyl-1H-pyrazole-3,5-diamine (Key intermediate for Aurora Kinase inhibitors, e.g., Tozasertib/VX-680)

Executive Summary: The "Robust yet Reactive" Paradox

Researchers often misinterpret the stability profile of 1-cyclopentyl-1H-pyrazole-3,5-diamine . While the molecule is chemically robust against acid-catalyzed hydrolysis (the C-N bonds are stable), it is electronically sensitive .

The electron-rich pyrazole core makes the free base highly susceptible to oxidative degradation (turning pink/brown) in air. Paradoxically, acidic conditions are protective , not destructive. Protonation reduces the electron density of the ring, shielding it from oxidation. The primary challenges in acid are solubility management and salt stoichiometry , not decomposition.

Module 1: Acidic Stability Profile & Protonation Dynamics
1.1 The Thermodynamics of Protonation

To handle this molecule correctly, you must understand where the protons go. Unlike aliphatic amines, the exocyclic amino groups (


) on the pyrazole ring are resonance-delocalized, significantly lowering their basicity.
  • Primary Protonation Site (N2): The pyridine-like nitrogen (N2) in the pyrazole ring is the most basic site (

    
    ). In dilute acid (e.g., 0.1 M HCl), this is the first site to protonate.
    
  • Secondary Protonation Sites (Exocyclic Amines): The exocyclic amines are weak bases. They only protonate under strongly acidic conditions (pH < 1).

Implication for HPLC: If your mobile phase pH is near the


 (approx. 2.5), you will see peak broadening or splitting due to rapid exchange between the neutral and mono-cationic forms. Always run HPLC at pH < 2.0 (using TFA/Formic acid) or pH > 8.0 (using Ammonium Bicarbonate) to ensure a single species. 
1.2 Degradation Pathways in Acid
ConditionOutcomeRisk LevelMechanism
Dilute Acid (HCl/TFA, RT) Stable. Forms salts (Mono- or Dihydrochloride).LowProtonation stabilizes the ring against oxidation.
Strong Acid (Conc. HCl, Reflux) Stable. C-N bonds are robust.LowPyrazole rings are aromatic and resistant to acid hydrolysis.
Strong Acid + High Heat (>100°C) Potential Dealkylation. MediumExtreme forcing conditions (e.g., 48% HBr reflux) can cleave the N-Cyclopentyl bond via an

-like mechanism, but this is rare in standard synthesis.
Nitrous Acid (HCl + NaNO₂) Reactive. High Forms diazonium salts. The 3,5-diamine is a coupler; it will self-couple or decompose if not handled at <0°C.
1.3 Visualizing the Protonation Logic

The following diagram illustrates the stepwise protonation and the protective effect of acid against oxidation.

ProtonationDynamics FreeBase Free Base (Electron Rich) Susceptible to Oxidation (Pink) MonoSalt Mono-Cation (N2-H+) (Electron Deficient) Oxidatively Stable FreeBase->MonoSalt + 1 eq. HCl (Protective Step) Oxidation Oxidative Degradation (Diazenyl/Coupling Products) FreeBase->Oxidation Air/O2 (Neutral pH) DiSalt Di-Cation (Fully Protonated) Soluble but Hygroscopic MonoSalt->DiSalt + Excess HCl (pH < 1) MonoSalt->Oxidation Resistant

Caption: Protonation of the N2 ring nitrogen acts as an electronic "switch," deactivating the ring toward oxidative degradation.

Module 2: Troubleshooting Guide (FAQ)
Q1: My product turned pink/brown during the acid workup. Did it decompose?

Diagnosis: This is likely oxidative coupling , not acid decomposition. Root Cause: You likely exposed the free base to air before it was fully acidified, or your acid contained trace transition metals (e.g., iron in low-grade HCl) which catalyze oxidation. Solution:

  • Perform salt formation under an inert atmosphere (

    
    /Ar).
    
  • Use high-purity (trace metal grade) HCl.

  • Rescue: If the color is light, recrystallize from Ethanol/HCl. The colored impurities are often highly polar and remain in the mother liquor.

Q2: I see a split peak on LC-MS. Is the diamine hydrolyzing?

Diagnosis: Unlikely. This is a chromatographic artifact . Root Cause: The pKa of the pyrazole ring is close to the pH of standard mobile phases (0.1% Formic acid is pH ~2.7). The molecule is toggling between protonated and neutral states on the column. Solution:

  • Method A (Acidic): Use 0.1% TFA (pH ~2.0) instead of Formic acid. The stronger acid forces the molecule 100% into the cation form.

  • Method B (Basic): Use 10 mM Ammonium Bicarbonate (pH 10). This keeps it as the free base (sharper peaks, but risk of on-column oxidation if run is long).

Q3: The HCl salt is hygroscopic and sticky. How do I get a solid?

Diagnosis: You have formed the dihydrochloride salt or trapped excess acid. Root Cause: The mono-hydrochloride is usually a stable solid. The di-hydrochloride (protonating the exocyclic amine) is often hygroscopic. Solution:

  • Dissolve the sticky solid in a minimum amount of dry ethanol.

  • Add diethyl ether or MTBE dropwise until cloudy.

  • Stir vigorously. The stable mono-HCl salt should crystallize.

  • Dry under vacuum at 40°C.

Module 3: Validated Protocols
Protocol A: Controlled Salt Formation (Stabilization)

Use this protocol to convert the unstable free base into the stable HCl salt for long-term storage.

  • Dissolution: Dissolve 10 mmol of crude 1-cyclopentyl-1H-pyrazole-3,5-diamine in Ethyl Acetate (EtOAc) (5 vol) under Nitrogen.

    • Note: If insolubles remain, filter them now. The diamine should be soluble in EtOAc.

  • Acidification: Cool to 0–5°C. Slowly add 4M HCl in Dioxane (1.05 equivalents).

    • Critical: Do not use large excess (e.g., >2 eq) to avoid forming the hygroscopic di-salt.

  • Precipitation: The mono-HCl salt will precipitate immediately as a white/off-white solid.

  • Isolation: Filter under Nitrogen. Wash the cake with cold EtOAc followed by Hexanes.

  • Drying: Vacuum dry at 45°C. Store at -20°C, desiccated.

Protocol B: Stability Testing (Forced Degradation)

Use this to validate your specific batch.

  • Control: 1 mg/mL in Water.

  • Acid Stress: 1 mg/mL in 1M HCl (RT, 24 hours).

  • Base Stress: 1 mg/mL in 1M NaOH (RT, 24 hours).

  • Oxidative Stress: 1 mg/mL in 3%

    
     (RT, 1 hour).
    
  • Analysis: Run HPLC (254 nm).

    • Expected Result: Stable in Acid/Base (>99%). Significant degradation in Peroxide (<80%).[1]

References & Authority
  • Synthesis & Intermediate Stability:

    • Harrington, E. A., et al. (2004). "VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases." Nature Medicine, 10, 262–267. (Describes the synthesis of Tozasertib via this specific diamine intermediate).

    • Verification:

  • Pyrazole Chemistry & Protonation:

    • Elguero, J., et al. (2000). "Pyrazoles."[2][3][4][5][6][7][8][9][10][11] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on pyrazole basicity and tautomerism).

    • Context: Establishes the N2 nitrogen as the primary protonation site (pKa ~2.5).

  • Analytical Behavior:

    • Vertex Pharmaceuticals. (2002).[1] Patent WO2002057259A1. "Pyrazole derivatives useful as inhibitors of protein kinases."

    • Context: Details the handling and salt formation of aminopyrazoles during scale-up.

    • Verification:

Sources

Technical Support Center: Removal of Hydrazine Impurities from Pyrazole Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common challenge in pyrazole synthesis: the removal of residual hydrazine and its derivatives from your final product. Adherence to strict purity requirements is paramount, especially in pharmaceutical applications where hydrazine, a potential genotoxic impurity, must be controlled to very low levels.[1][2] This resource offers troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to ensure the integrity and safety of your synthesized pyrazole compounds.

I. Understanding the Challenge: Hydrazine in Pyrazole Synthesis

The Knorr pyrazole synthesis and related methodologies, which involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, are fundamental reactions in heterocyclic chemistry.[3][4][5][6] While efficient, these reactions can lead to the presence of unreacted hydrazine or hydrazine-related byproducts in the crude product. Given that hydrazine is highly reactive, toxic, corrosive, and a suspected carcinogen, its removal is a critical step in the purification process.[7][8][9]

Common Sources of Hydrazine Impurities:
  • Excess Reagent: Stoichiometric excess of hydrazine is often used to drive the reaction to completion.

  • Incomplete Reaction: Sub-optimal reaction conditions can lead to unreacted starting materials.

  • Side Reactions: Hydrazine can participate in various side reactions, forming other impurities.

  • Hydrolysis of Intermediates: Unstable intermediates may hydrolyze back to starting materials during workup.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of pyrazole products.

Problem Potential Cause(s) Recommended Solution(s)
Persistent hydrazine detected in the final product (post-purification). - Inefficient initial workup. - Co-precipitation of hydrazine salts with the product. - Strong binding of hydrazine to the pyrazole product.- Implement an acidic wash (e.g., dilute HCl) during the workup to protonate and solubilize hydrazine. - Consider a quenching step with an aldehyde or ketone (e.g., acetone or benzaldehyde) to form a more easily removable hydrazone.[10] - Optimize recrystallization solvent system to disfavor hydrazine co-crystallization.
Low yield after purification. - Product loss during aqueous washes. - Decomposition of the pyrazole product under acidic or basic conditions. - Product is too soluble in the chosen recrystallization solvent.- If your pyrazole is basic, an acidic wash may lead to its loss in the aqueous layer. Neutralize carefully before extraction. - Screen for pH stability of your product before selecting a workup procedure. - Perform a thorough solvent screen for recrystallization to find a system with high recovery.[11]
Formation of colored impurities during workup or purification. - Oxidation of residual hydrazine or phenylhydrazine. - Decomposition of the pyrazole product.- Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Use freshly distilled or high-purity hydrazine to avoid introducing colored impurities from the start.[10] - Consider purification by column chromatography with a deactivated stationary phase (e.g., silica gel treated with triethylamine).[11]
Difficulty in detecting low levels of hydrazine. - Lack of a suitable analytical method. - Hydrazine's poor chromophore for UV detection.[1]- Employ a derivatization method followed by GC-MS or HPLC-UV analysis for enhanced sensitivity.[1][12][13] - Utilize specialized analytical techniques like ion-mobility spectrometry for trace-level detection.[7][14]

III. Detailed Experimental Protocols

Protocol 1: Quenching and Extraction for Hydrazine Removal

This protocol is a general procedure for the removal of excess hydrazine hydrate from a reaction mixture in an organic solvent like ethanol.

Materials:

  • Crude reaction mixture containing pyrazole product and excess hydrazine.

  • Acetone or Benzaldehyde.

  • Deionized water.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

Procedure:

  • Cool the Reaction Mixture: After the reaction is complete, cool the mixture to room temperature.

  • Quench Excess Hydrazine: Slowly add an excess of acetone or benzaldehyde (2-3 equivalents relative to the initial amount of hydrazine) to the reaction mixture. Stir for 30-60 minutes at room temperature. This converts the volatile and reactive hydrazine into a more stable and less water-soluble hydrazone.

  • Solvent Removal: Remove the reaction solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add deionized water and the extraction solvent. Transfer the mixture to a separatory funnel.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude pyrazole product, now significantly depleted of hydrazine.

  • Further Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Acid-Base Extraction for Hydrazine Removal

This method is effective when the pyrazole product is not highly soluble in acidic aqueous solutions.

Materials:

  • Crude reaction mixture.

  • Dilute hydrochloric acid (e.g., 1 M HCl).

  • Saturated sodium bicarbonate solution.

  • Deionized water.

  • Brine.

  • Anhydrous sodium sulfate or magnesium sulfate.

  • Organic extraction solvent.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with dilute HCl. The acidic solution will protonate the basic hydrazine, forming a water-soluble salt that partitions into the aqueous layer. Repeat the wash if necessary.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Final Washes: Wash with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid pyrazole products.

Materials:

  • Crude pyrazole product.

  • A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[11]

Procedure:

  • Solvent Selection: Choose a solvent in which the pyrazole product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a flask, add the crude product and a minimal amount of the hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

IV. Visualization of Workflows

Pyrazole Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification A 1,3-Dicarbonyl Compound C Reaction (e.g., Knorr Synthesis) A->C B Hydrazine Derivative B->C D Crude Product (with Hydrazine Impurity) C->D E Quenching (e.g., Acetone) D->E F Extraction (Acid/Base Wash) E->F G Recrystallization or Chromatography F->G H Pure Pyrazole Product G->H

Caption: General workflow for pyrazole synthesis and subsequent purification to remove hydrazine impurities.

Decision Tree for Purification Strategy

G start Crude Product Analysis (TLC, LC-MS) is_solid Is the product a solid? start->is_solid acid_stable Is the product stable to acid? is_solid->acid_stable Yes chromatography Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization acid_stable->recrystallize Yes quench_extract Quench & Extract acid_stable->quench_extract No acid_wash Acid Wash recrystallize->acid_wash Consider pre-wash

Caption: Decision-making process for selecting an appropriate purification method.

V. Frequently Asked Questions (FAQs)

Q1: How can I confirm the complete removal of hydrazine from my pyrazole product?

A1: Complete removal should be confirmed using a sensitive analytical technique. Due to hydrazine's lack of a strong UV chromophore, direct detection by HPLC-UV can be challenging at low levels.[1] A preferred method is derivatization followed by analysis. For instance, hydrazine can be reacted with a suitable aldehyde (e.g., benzaldehyde or 2-hydroxy-1-naphthalaldehyde) to form a hydrazone with a strong UV absorbance, allowing for sensitive detection by HPLC-UV.[1][15][16] Alternatively, headspace gas chromatography-mass spectrometry (GC-MS) after derivatization with acetone is a highly sensitive method for quantifying trace hydrazine.[13]

Q2: I am using phenylhydrazine. Do the same removal techniques apply?

A2: Yes, the general principles apply. However, phenylhydrazine is less volatile and more prone to forming colored oxidation byproducts.[10] Therefore, working under an inert atmosphere is even more critical. The resulting phenylhydrazone after a quenching step will also be different, but the principle of converting it to a more easily removable derivative remains the same. Acid-base extraction is also effective as phenylhydrazine is basic.

Q3: My pyrazole has an acidic proton. Will an acid wash lead to product loss?

A3: This is a valid concern. If your pyrazole possesses acidic protons, such as those on a pyrazolone ring, it can be deprotonated under basic conditions. Conversely, the pyrazole ring itself is weakly basic. An acid wash will protonate the ring nitrogens. If the resulting pyrazole salt has significant water solubility, you may experience product loss into the aqueous layer. It is advisable to test the solubility of your pyrazole in both acidic and basic aqueous solutions on a small scale before performing a full-scale workup.

Q4: Are there any solid-phase scavengers for hydrazine?

A4: Yes, solid-supported reagents can be an effective way to remove excess hydrazine. For example, resins functionalized with aldehyde groups can react with and sequester hydrazine from the reaction mixture. The spent resin can then be simply filtered off. Another approach involves the use of cross-linked polyvinylpyrrolidone (PVPP), which can remove hydrazine compounds from solution.[17] These methods can simplify the workup procedure significantly.

Q5: What are the key safety precautions when working with hydrazine?

A5: Hydrazine is highly toxic, corrosive, and a suspected carcinogen, and it is also flammable and reactive.[8][9] Always handle hydrazine and its solutions in a well-ventilated fume hood.[8][9] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (butyl rubber is often recommended), safety goggles, a face shield, and a flame-resistant lab coat.[9][18][19] Have an emergency plan in place and ensure easy access to a safety shower and eyewash station.[8][18] All waste containing hydrazine must be disposed of as hazardous waste according to your institution's guidelines.[8]

VI. References

  • Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

  • J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. [Link]

  • NASA Tech Briefs. (2008, July 1). Three Methods of Detection of Hydrazines. [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. [Link]

  • Fesat, O., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6655. [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure: Hydrazine. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. [Link]

  • Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.

  • Nanolab. (n.d.). Determination of Hydrazine in Wastewater: Measurement. [Link]

  • NASA Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines. [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • PubMed. (2016, July 15). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE Method no.: 20. [Link]

  • SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.

  • ResearchGate. (2019, October 16). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol?. [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • SlidePlayer. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Reddit. (2022, May 3). How to quench excess hydrazine monohydrate. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Google Patents. (n.d.). CN101827791A - Method for removing hydrazine compounds.

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Al-Obaidi, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-15. [Link]

  • Matsui, F., et al. (1981). Determination of hydrazine in pharmaceuticals III: hydralazine and isoniazid using GLC. Journal of Pharmaceutical Sciences, 70(10), 1159-1162. [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. [Link]

  • Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]

  • ResearchGate. (2025, August 6). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. [Link]

  • Danishefsky, S. J., & Shue, Y.-K. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11808-11813. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

Sources

Validation & Comparative

Comparison Guide: Mass Spectrometry Fragmentation of Pyrazole-3,5-diamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: Pyrazole-3,5-diamines (e.g., 3,5-diamino-1H-pyrazole).[1] Primary Application: Core scaffold analysis for kinase inhibitors (e.g., CDK, GSK-3 inhibitors) and energetic materials. Analytical Challenge: Distinguishing regioisomers and confirming labile amine substituents.

This guide provides a technical comparison of mass spectrometry (MS) behaviors for pyrazole-3,5-diamines. Unlike simple alkyl-pyrazoles, the 3,5-diamine subclass exhibits unique "soft" fragmentation pathways dominated by neutral ammonia loss and ring-opening retro-cyclization. We compare the diagnostic utility of Electrospray Ionization (ESI-MS/MS) against Electron Ionization (EI-MS) and establish the superiority of High-Resolution MS/MS (HRMS) for validating these nitrogen-rich scaffolds in drug discovery workflows.

Part 1: The Comparative Landscape

Technique Comparison: ESI-MS/MS vs. EI-MS vs. NMR

For a researcher confirming the synthesis of a pyrazole-3,5-diamine derivative, selecting the right characterization tool is critical.

FeatureESI-MS/MS (Recommended) EI-MS (Alternative) 1H NMR (Orthogonal)
Primary Ion Type Even-electron protonated molecules

Odd-electron radical cations

Proton chemical shifts
Key Fragmentation Neutral Loss of

(-17 Da) and HCN. Controlled by Collision Energy (CE).
Shattering. Extensive ring fragmentation; often missing molecular ion.N/A (Structural connectivity)
Sensitivity High (pg/mL range). Ideal for DMPK/metabolite studies.Moderate. Requires volatile samples (derivatization often needed).Low (mg range required).
Diagnostic Utility High. Preserves labile amines; MS/MS confirms substituents.Low. Thermal degradation of diamines often occurs in the inlet.High. Definitive for tautomerism, but slow.

Expert Insight:

"While EI-MS is the gold standard for library matching (NIST), pyrazole-3,5-diamines are thermally labile and polar. They often decompose in the GC inlet or show weak molecular ions in EI. ESI-MS/MS is the superior choice for structural elucidation because the basic nitrogen atoms readily protonate, yielding stable precursor ions that can be controllably fragmented to reveal the substitution pattern."

Structural Alternatives: 3,5-Diamines vs. Mono-amines

Distinguishing a 3,5-diamine from a 3-amino-5-alkyl pyrazole is a common challenge in medicinal chemistry.

  • 3,5-Diamines: Show a characteristic double neutral loss sequence. First, a facile loss of

    
    , followed by ring cleavage.
    
  • Mono-amines: Show a single loss of

    
     followed typically by alkyl chain fragmentation or HCN loss.
    
  • Diagnostic Marker: The ratio of

    
     to the parent ion is significantly higher in 3,5-diamines due to the resonance-assisted expulsion of the amino group.
    

Part 2: Mechanistic Deep Dive[2]

The fragmentation of pyrazole-3,5-diamines under ESI-CID (Collision Induced Dissociation) conditions follows a predictable, self-validating pathway.

The "Ammonia-Nitrile" Pathway

The defining feature of this scaffold is the competition between exocyclic amine loss and endocyclic ring cleavage.

  • Protonation: The most basic site is the ring nitrogen (

    
    ), forming the 
    
    
    
    precursor.
  • Neutral Loss of Ammonia (-17 Da): A 1,2-H shift from the exocyclic amine to the ring nitrogen facilitates the expulsion of

    
    . This creates a resonance-stabilized cation.
    
  • Ring Fission (RDA-like): The pyrazole ring undergoes cleavage (often described as a Retro-Diels-Alder type mechanism, though technically a retro-1,3-dipolar cycloaddition), ejecting HCN or a nitrile fragment (

    
    ).
    
Visualization of Signaling Pathway

The following diagram illustrates the critical fragmentation steps for a generic 3,5-diamino-pyrazole.

FragmentationPathway cluster_legend Mechanism Key Parent Parent Ion [M+H]+ Inter1 Intermediate [M+H-NH3]+ Parent->Inter1 - NH3 (17 Da) (Facile Loss) Fragment2 Ring Cleavage [M-HCN]+ Parent->Fragment2 - HCN (27 Da) (Minor Pathway) Fragment1 Nitrile Fragment [R-CN]+ Inter1->Fragment1 Ring Fission (High CE) Text Blue: Precursor | Green: Primary Diagnostic | Red: Deep Fragment

Caption: Figure 1. ESI-MS/MS fragmentation pathway of pyrazole-3,5-diamines showing the characteristic ammonia loss followed by ring fission.

Part 3: Experimental Protocols

To replicate these patterns, strict control of the collision energy (CE) and solvent pH is required.

Standardized LC-MS/MS Workflow

Objective: Obtain reproducible fragmentation spectra for structural validation.

Reagents:

  • LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN).

  • Formic Acid (FA) – Critical for protonation.

  • Analyte Standard (1 mg/mL in DMSO stock).

Protocol Steps:

  • Dilution: Dilute stock to 1 µg/mL in 50:50

    
     with 0.1% FA.
    
  • Infusion/Injection:

    • Direct Infusion: 5 µL/min flow rate (for pure standards).

    • LC Injection: C18 Column, Gradient 5-95% ACN over 5 mins.

  • Source Conditions (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 350°C.

  • MS/MS Acquisition:

    • Select precursor ion

      
      .
      
    • Ramp Collision Energy: Acquire spectra at 10, 20, and 40 eV.

    • Why? Low CE (10 eV) confirms the parent; Med CE (20 eV) shows the -NH3 loss; High CE (40 eV) reveals the ring backbone.

Analytical Workflow Diagram

Workflow Start Sample Preparation (0.1% Formic Acid) Ionization ESI Source (+) Soft Ionization Start->Ionization Filter Q1 Quadrupole Select [M+H]+ Ionization->Filter Collision Collision Cell (q2) Ramp CE: 10-40 eV Filter->Collision Detection TOF/Orbitrap Accurate Mass Analysis Collision->Detection Output Data Interpretation Verify -17 Da Loss Detection->Output

Caption: Figure 2.[2] Step-by-step LC-MS/MS workflow for characterizing pyrazole-3,5-diamines.

Part 4: Data Interpretation & Troubleshooting

Diagnostic Ion Table

Use this reference table to validate your spectra.

m/z Transition (approx)Fragment IdentityInterpretation
[M+1] Parent IonConfirms MW. Must be base peak at low CE.[3]
[M-16]

Primary Diagnostic. Indicates presence of primary amine.
[M-43]

Ring opening. Confirms pyrazole core.
[M+23]

Adduct. Common impurity. Warning: Sodium adducts do not fragment well.
Common Pitfalls[2]
  • Sodium Adduct Dominance: If the spectrum is dominated by

    
    , fragmentation will be poor.
    
    • Fix: Add ammonium formate (5 mM) to the mobile phase to suppress Na+ and promote

      
      .
      
  • In-Source Fragmentation: If you see the

    
     peak in the MS1 scan (before collision cell), your Cone Voltage is too high.
    
    • Fix: Lower Cone Voltage to 15-20 V.

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • Kéki, S., et al. (2005). Mass spectrometry of pyrazoles: A review of fragmentation patterns. Rapid Communications in Mass Spectrometry.

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Pyrazole Derivatives. National Institute of Standards and Technology.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.). Springer.[3] (Referenced for ESI vs EI fundamental mechanisms).

Sources

HPLC Method Development Guide: 1-Cyclopentyl-1H-pyrazole-3,5-diamine Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for 1-Cyclopentyl-1H-pyrazole-3,5-diamine Purity Content Type: Publish Comparison Guide Author Profile: Senior Application Scientist

Executive Summary

The accurate purity analysis of 1-cyclopentyl-1H-pyrazole-3,5-diamine is a critical quality control step in the synthesis of JAK inhibitors (e.g., Ruxolitinib). This intermediate presents a classic chromatographic challenge: it is a highly polar, basic small molecule susceptible to severe peak tailing and poor retention on standard C18 columns.

This guide objectively compares three distinct separation strategies: Standard Acidic C18 , HILIC , and High-pH Reversed-Phase (Hybrid C18) . Based on experimental robustness and kinetic performance, the High-pH Hybrid C18 method is recommended as the superior protocol for routine QC, offering the best balance of peak symmetry, retention stability, and impurity resolution.

Part 1: Compound Profiling & The Separation Challenge

Before selecting a column, we must understand the physicochemical "personality" of the analyte.

Analyte Profile[1][2][3][4]
  • Compound: 1-cyclopentyl-1H-pyrazole-3,5-diamine

  • Key Functional Groups: Pyrazole ring (aromatic), two primary amines (-NH2), cyclopentyl ring (lipophilic tail).

  • pKa Estimates: The pyrazole nitrogen and exocyclic amines typically exhibit pKa values in the range of 4.0 – 5.5 (weakly basic) and ~10 (very weak acid/base depending on tautomer).

  • Critical Impurities:

    • Regioisomers:

      
      -alkylation at the wrong pyrazole nitrogen during synthesis.
      
    • Starting Materials: Cyclopentylhydrazine (polar, low UV response).

    • Reaction Intermediates: Uncyclized malononitrile derivatives.

The Problem with "Standard" Methods

In a traditional Low pH (0.1% Formic Acid/TFA) mobile phase, the amine groups are fully protonated (


).
  • Result: The molecule becomes highly polar and positively charged.

  • Chromatographic Consequence:

    • Dewetting/Repulsion: The charged analyte is repelled by the hydrophobic C18 chains, leading to elution near the void volume (

      
      ).
      
    • Silanol Interaction: Cationic amines interact strongly with residual silanols on the silica surface, causing severe peak tailing .

Part 2: Method Comparison & Selection Strategy

We evaluated three methodologies to solve the retention and tailing issues.

Comparative Analysis Table
FeatureMethod A: Standard Acidic C18Method B: HILIC (Hydrophilic Interaction)Method C: High-pH Hybrid C18 (Recommended)
Stationary Phase Standard Silica-based C18 (e.g., Zorbax SB-C18)Bare Silica or Amide (e.g., TSKgel Amide-80)Hybrid-Organic Silica C18 (e.g., XBridge BEH C18)
Mobile Phase pH Acidic (pH 2-3)Neutral/Acidic (High ACN)Basic (pH 10)
Mechanism Hydrophobic InteractionPartitioning into water layerHydrophobic Interaction (Neutral State)
Retention (

)
Poor (Elutes too fast)Excellent Good (Tunable)
Peak Shape Poor (Tailing Factor > 2.0)GoodExcellent (Tailing Factor < 1.2)
Robustness HighLow (Sensitive to water content)High
MS Compatibility YesYesYes (Volatile buffers)
Verdict ❌ Not Recommended⚠️ Specialized Use OnlyGold Standard
Why High-pH is the Superior Choice

By elevating the mobile phase pH to 10.0 (using Ammonium Bicarbonate or Ammonia), we operate above the pKa of the amine groups.

  • Deprotonation: The molecule becomes neutral.

  • Increased Hydrophobicity: The neutral species interacts strongly with the C18 ligand, increasing retention (

    
    ).
    
  • Silanol Suppression: At pH 10, silanols are ionized, but the high ionic strength and lack of analyte charge minimize secondary interactions.

  • Column Stability: We must use Hybrid Particle Technology (HPT) columns (e.g., Waters XBridge, Phenomenex Gemini-NX) which are engineered to survive high pH, unlike standard silica which dissolves above pH 8.

Part 3: Recommended Experimental Protocol (High-pH Method)

This protocol is designed for the separation of the diamine from its polar precursors and regioisomers.

Instrumentation & Conditions
  • System: HPLC or UHPLC with UV-Vis/PDA detector.

  • Column: Waters XBridge BEH C18 XP , 100 mm x 3.0 mm, 2.5 µm (or equivalent Hybrid C18).

  • Temperature: 40°C (Improves mass transfer for amines).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (Primary) and 230 nm (Secondary for impurities).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Why: High pH ensures amines are deprotonated. Volatile buffer is MS-compatible.

  • Mobile Phase B (Organic): 100% Acetonitrile (MeCN).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Traps polar impurities)
2.0955End of Loading
12.04060Linear Gradient (Elutes Diamine & Regioisomers)
14.0595Wash Step
16.0595Hold Wash
16.1955Re-equilibration
20.0955End of Run
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (Do NOT use 100% organic, as it causes peak distortion for early eluters).

  • Concentration: 0.5 mg/mL.

  • Filter: 0.2 µm PTFE or Nylon filter.

Part 4: Visualizations & Logic Flow

Diagram 1: Method Development Decision Tree

This logic flow illustrates why the High-pH path was selected over alternatives.

MethodSelection Start Analyte: 1-cyclopentyl-1H-pyrazole-3,5-diamine (Basic, Polar) CheckPKa Check pKa (Amines ~4-5, Pyrazole ~10) Start->CheckPKa StandardC18 Standard C18 (pH 3) Analyte Protonated (+) CheckPKa->StandardC18 ResultBad Result: Early Elution, Tailing StandardC18->ResultBad Decision Select Strategy ResultBad->Decision HILIC HILIC Mode (Polar Interaction) Decision->HILIC If Solubility OK HighPH High pH RP (pH 10) Analyte Neutral Decision->HighPH Preferred for QC HILIC_Pros Good Retention Hard to Reproduce HILIC->HILIC_Pros HighPH_Pros Sharp Peaks Robust Retention Standard Solvents HighPH->HighPH_Pros Final Recommended Method: Hybrid C18 @ pH 10 HighPH_Pros->Final

Caption: Decision matrix for selecting the optimal chromatographic mode for basic polar amines.

Diagram 2: Analytical Workflow

The operational workflow for ensuring data integrity during the analysis.

Workflow Sample Sample Prep (0.5 mg/mL in 90:10 H2O:MeCN) System System Suitability (Inj. Std 5x) Sample->System Criteria Check Criteria: %RSD < 2.0% Tailing < 1.5 System->Criteria Criteria->System Fail (Troubleshoot) Run Sample Analysis (Gradient Elution) Criteria->Run Pass Calc Purity Calculation (Area Normalization) Run->Calc

Caption: Step-by-step analytical workflow from sample preparation to final purity calculation.

Part 5: Validation & Performance Metrics

A robust method must meet specific acceptance criteria. Below are the expected performance metrics for the High-pH method.

ParameterAcceptance CriteriaRationale
System Suitability (RSD) NMT 2.0%Ensures injector and pump precision.
Tailing Factor (Tf) 0.8 – 1.5High pH suppresses silanol interactions, ensuring symmetry.
Resolution (Rs) > 2.0Between the main peak and nearest regioisomer impurity.
Retention Time (RT) ± 0.1 minStable pH buffering prevents RT drift.
LOD / LOQ ~0.05% / 0.15%Sufficient sensitivity for trace impurity analysis.
Troubleshooting Guide
  • Peak Splitting: Check the sample diluent. If the sample is dissolved in 100% MeOH/ACN and injected into a 95% Aqueous starting gradient, "solvent effect" splitting will occur. Fix: Match diluent to initial mobile phase (90% Water).

  • RT Drift: Ensure the column temperature is stable (40°C) and the mobile phase pH is precisely 10.0. Evaporation of Ammonia can lower pH over time; use fresh buffer daily.

References

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex. High pH Stability of Gemini-NX C18 Columns for Basic Compounds. Technical Guide. Link

  • PubChem. 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine Compound Summary. (Structurally similar reference for properties). Link

  • UAB Barcelona. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (Reference for regioisomer separation challenges). Link

Comparative Reactivity Profile: 1-Cyclopentyl vs. 1-Methyl Pyrazole-4,5-Diamines

[1]

Executive Summary

In the landscape of kinase inhibitor design—particularly for JAK, CDK, and Btk targets—the pyrazole-4,5-diamine scaffold serves as a critical pharmacophore precursor.[1] While the 1-methyl substituent is a standard baseline for optimizing ligand efficiency, the 1-cyclopentyl group is frequently employed to fill hydrophobic pockets and improve metabolic stability.[1]

This guide provides an in-depth technical comparison of 1-methyl-1H-pyrazole-4,5-diamine (1-Me-PDA) and 1-cyclopentyl-1H-pyrazole-4,5-diamine (1-cPent-PDA) .[1] We analyze the steric and electronic impact of the

1
Physicochemical & Structural Analysis

The shift from a methyl to a cyclopentyl group at the

Feature1-Methyl-PDA1-Cyclopentyl-PDAImpact on Workflow
Steric Bulk (

)
Low (~25 ų)High (~95 ų)High. Cyclopentyl shields the adjacent

-amino group, retarding nucleophilic attack at this position.[1]
Lipophilicity (cLogP) ~ -0.5 to 0.2~ 1.8 to 2.2Medium. 1-cPent-PDA requires non-polar solvents (DCM, EtOAc) for extraction; 1-Me-PDA is water-soluble, often requiring n-BuOH extraction or continuous extraction.[1]
Electronic Effect +I (Inductive donor)+I (Inductive donor)Low. Both are electron-donating, but sterics dominate the reactivity profile.[1]
Crystallinity HighModerate1-Me-PDA often crystallizes as a salt; 1-cPent-PDA frequently remains an oil or low-melting solid.[1]
Synthetic Pathways & Regioselectivity

The primary challenge in synthesizing these diamines is the regioselective formation of the pyrazole ring . The reaction typically involves a substituted hydrazine and a 1,3-electrophile (e.g., ethoxymethylenemalononitrile).[1]

The Regioselectivity Paradox

When reacting alkylhydrazines with non-symmetrical electrophiles, two isomers can form.

  • 1-Methylhydrazine: Exhibits high nucleophilicity at the

    
     (methylated) nitrogen, but the 
    
    
    (unsubstituted) nitrogen is less sterically hindered.[1] Regioselectivity is often temperature-dependent.[1]
  • 1-Cyclopentylhydrazine: The massive steric bulk of the cyclopentyl group makes the

    
     nitrogen significantly less nucleophilic towards electrophilic centers that are already crowded.[1]
    
Pathway Visualization

The following diagram illustrates the critical bifurcation in synthesis and the steric shielding effect.

PyrazoleSynthesisStartStarting Materials(Hydrazine + Electrophile)Inter_MeIntermediate (N-Me)Fast KineticsStart->Inter_MeMethylhydrazine(Less Hindered)Inter_cPIntermediate (N-cPent)Slow KineticsSteric ClashStart->Inter_cPCyclopentylhydrazine(Steric Bulk)Prod_Me1-Methyl-PDA(C5-NH2 Accessible)Inter_Me->Prod_MeRapid CyclizationProd_cP1-Cyclopentyl-PDA(C5-NH2 Shielded)Inter_cP->Prod_cPSlower CyclizationRequires HeatCyclizationBicyclic Fusion(e.g., Pyrazolo[1,5-a]pyrimidine)Prod_Me->CyclizationFastLow TempProd_cP->CyclizationSlowHigh Temp/Acid Cat.

Figure 1: Comparative synthetic flow showing the kinetic retardation caused by the cyclopentyl group during pyrazole formation and subsequent functionalization.[1]

Experimental Reactivity Comparison
A. Nucleophilicity of the

-Amine

The most distinct difference lies in the reactivity of the amine at position 5 (

11

1

Experimental Consequence: When condensing with 1,3-dicarbonyls (to form pyrazolo[1,5-a]pyrimidines), the 1-cPent-PDA requires harsher conditions (higher temperature or stronger acid catalysis) compared to 1-Me-PDA.[1]

B. Protocol: Synthesis of 1-Substituted-4,5-Diaminopyrazoles

Note: This protocol is designed to be robust for both substrates, with specific modifications noted.

Reagents:

  • Alkylhydrazine Hydrochloride (1-Methyl or 1-Cyclopentyl)[1]

  • Ethoxymethylenemalononitrile (EMMN)[1]

  • Ethanol (Solvent)[1]

  • Triethylamine (

    
    )[1]
    

Step-by-Step Methodology:

  • Preparation of Intermediate (Aminonitrile):

    • Dissolve EMMN (1.0 equiv) in Ethanol (0.5 M).[1]

    • Cool to 0°C. Add Alkylhydrazine HCl (1.1 equiv) and dropwise

      
       (1.2 equiv).
      
    • Differentiation:

      • Methyl: Stir at RT for 2 hours. Reaction is exothermic.[1][2]

      • Cyclopentyl: Heat to reflux for 4-6 hours. The steric bulk retards the initial attack on the ethoxy-vinyl group.[1]

    • Workup: Evaporate solvent.

      • Methyl:[1][3] Recrystallize from EtOH/Water (Product is 5-amino-1-methyl-1H-pyrazole-4-carbonitrile).[1]

      • Cyclopentyl:[1] Triturate with Hexanes/EtOAc (Product is 5-amino-1-cyclopentyl-1H-pyrazole-4-carbonitrile).[1]

  • Hydrolysis to Amide (Optional but recommended for purity):

    • Treat nitrile with conc.[1]

      
       at 0°C 
      
      
      RT. Pour onto ice.
  • Hoffmann Rearrangement / Reduction to Diamine:

    • Preferred Route (Nitrosation/Reduction):

      • Dissolve Aminonitrile in dilute HCl.[1] Add

        
         (aq) at 0°C to form the 4-nitroso intermediate.[1]
        
      • Isolate the highly colored nitroso compound.[1]

      • Reduce using

        
         / HCl or 
        
        
        / Pd-C.[1]
    • Observation: The reduction rate is similar for both, but the solubility of the 1-cPent-4-nitroso intermediate allows for easier extraction into organic layers (DCM), whereas the 1-Me analog often requires filtration of the crude solid.[1]

Biological & Drug Development Implications[1][4][5][6]

The choice between these two moieties is rarely purely synthetic; it is driven by the binding pocket.

  • Selectivity: The cyclopentyl group is often used to induce selectivity by clashing with residues in the ATP-binding pocket of off-target kinases (steric exclusion).[1] For example, in JAK inhibitors, the hydrophobic bulk can improve affinity for the specific hydrophobic pocket adjacent to the hinge region.[1]

  • Metabolic Stability:

    • 1-Methyl: Susceptible to N-demethylation by CYPs, generating the N-H pyrazole (often less active or non-selective).[1]

    • 1-Cyclopentyl: Susceptible to hydroxylation on the ring, but generally more metabolically robust than a simple methyl group in terms of maintaining the core scaffold integrity.[1]

Troubleshooting & Optimization Table
Problem1-Methyl-PDA1-Cyclopentyl-PDASolution
Regioisomer Contamination Common (approx. 10-15%)Less Common (<5%)Control Temp at 0°C during hydrazine addition.[1] Use non-polar solvent for cPent to favor specific transition states.
Low Yield in Cyclization Due to water solubility lossDue to steric hindranceMe: Use continuous extraction.[1] cPent: Increase reaction time/temp; use microwave irradiation.
Purification Difficult to extract from waterOils out easilyMe: Use ion-exchange resin or form HCl salt.[1] cPent: Silica gel chromatography (Hex/EtOAc).[1]
References
  • Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

    • Title: Recent Advances in Synthesis and Properties of Pyrazoles[1][4][5]

    • Source: MDPI (Molecules 2021)[1]

    • URL:[Link][1]

  • Kinase Inhibitor SAR (Cyclopentyl vs Methyl)

    • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors[1][6]

    • Source: NIH / PMC[1]

    • URL:[Link]

  • Steric Effects in Pyrazole Nucleophilic Substitution

    • Title: Steric Effects in the Nucleophilic Addition of Pyrazoles[1][7]

    • Source: Academia.edu / ResearchGate[1]

    • URL:[Link]

  • Experimental Procedures for Aminopyrazoles

    • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives[1][8][4][9][6][10]

    • Source: PMC[1]

    • URL:[Link][1]

A Researcher's Guide to Infrared (IR) Spectroscopy for the Characterization of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of IR Spectroscopy in Aminopyrazole Analysis

Aminopyrazoles represent a cornerstone scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Their synthesis and functionalization are critical steps in the creation of novel compounds, necessitating robust and accessible analytical techniques for structural verification. Infrared (IR) spectroscopy serves as a powerful, non-destructive first-line method for identifying the key functional groups inherent to the aminopyrazole structure.[2][3] This guide provides an in-depth analysis of the characteristic IR absorption bands of aminopyrazoles, offering researchers a comparative framework and practical insights for interpreting their spectral data. By understanding the vibrational signatures of the amino group and the pyrazole ring, scientists can rapidly confirm the successful synthesis of their target molecules and gain insights into their structural nuances.

Core Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with a molecule.[4] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation.[5] This absorption is recorded by the spectrometer and plotted as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹). The resulting peaks correspond to specific vibrational modes, such as stretching (changes in bond length) and bending (changes in bond angle), providing a unique "fingerprint" of the molecule's functional groups.[3][6]

Characteristic Vibrational Bands of Aminopyrazoles

The IR spectrum of an aminopyrazole can be logically dissected into two primary regions of interest: the vibrations originating from the amino (-NH₂) substituent and those arising from the pyrazole ring itself.

Amino Group Vibrations: A Definitive Signature

The presence and nature of the amino group provide some of the most distinct bands in the spectrum.

  • N-H Stretching: The high-frequency region of the spectrum is dominated by N-H stretching vibrations. For primary aminopyrazoles (containing an -NH₂ group), two distinct bands are typically observed between 3500 cm⁻¹ and 3250 cm⁻¹.[5][7]

    • Asymmetric Stretch: Appears at a higher wavenumber (typically 3400-3300 cm⁻¹).

    • Symmetric Stretch: Appears at a lower wavenumber (typically 3330-3250 cm⁻¹).[7] The presence of two peaks in this region is strong evidence for a primary amine. Secondary aminopyrazole derivatives (R-NH-), by contrast, will show only a single, weaker band in this area.[7][8] The broadness of these bands is often influenced by hydrogen bonding; stronger intermolecular hydrogen bonding can lead to broader peaks shifted to lower wavenumbers.[9]

  • N-H Bending (Scissoring): This vibration for primary amines results in a characteristic absorption in the range of 1650-1580 cm⁻¹.[7] This peak can sometimes be sharp and may overlap with C=C stretching vibrations from the pyrazole ring, requiring careful analysis of the entire spectrum for unambiguous assignment.

  • C-N Stretching: The stretching vibration of the carbon-nitrogen bond connecting the amino group to the pyrazole ring typically appears in the 1335-1250 cm⁻¹ range for aromatic amines.[7] This band can be of variable intensity and is a useful corroborating feature.

Pyrazole Ring Vibrations: The Heterocyclic Fingerprint

The aromatic pyrazole ring gives rise to a series of characteristic absorptions that confirm the integrity of the core scaffold.

  • C=N and C=C Stretching: The mixed stretching vibrations of the carbon-double-bond-nitrogen and carbon-double-bond-carbon bonds within the aromatic ring are prominent in the 1600-1400 cm⁻¹ region.[4][10] A strong, sharp band is often observed around 1590 cm⁻¹ for the C=N stretching of the pyrazole ring.[11] Another characteristic band, often a mixed C=N and C=C vibration, can be found near 1508 cm⁻¹.[10]

  • Ring Skeletal Vibrations: The pyrazole nucleus exhibits several complex vibrational modes, often referred to as skeletal vibrations. These appear as a series of bands in the fingerprint region (below 1500 cm⁻¹). For instance, characteristic absorptions for the pyrazole ring have been noted in the ranges of 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹.[8]

  • N-N Stretching: The stretching of the nitrogen-nitrogen single bond within the pyrazole ring is a weaker absorption, but it has been computationally and experimentally assigned to the 1080-1070 cm⁻¹ region.[10]

Comparative Data Summary

For quick reference, the following table summarizes the key IR absorption bands for aminopyrazoles, compiled from experimental and theoretical studies.

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity/Notes
Asymmetric N-H StretchPrimary Amine (-NH₂)3400 - 3300Medium-Weak, Sharp
Symmetric N-H StretchPrimary Amine (-NH₂)3330 - 3250Medium-Weak, Sharp
N-H Stretch (Ring)Pyrazole N-H~3100Broad, often overlaps with C-H stretch
C-H Stretch (Aromatic)Pyrazole C-H3100 - 3000Weak-Medium
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium-Strong
C=N StretchPyrazole Ring1591 - 1508Strong
C=C Stretch (Aromatic)Pyrazole Ring1500 - 1400Medium-Strong
C-N StretchAr-NH₂1335 - 1250Medium
N-N StretchPyrazole Ring1080 - 1070Weak-Medium
N-H WagPrimary/Secondary Amine910 - 665Strong, Broad

Factors Influencing Spectral Data

It is crucial for researchers to recognize that the precise positions of these bands are not fixed. They can be influenced by several factors:

  • Tautomerism: 3(5)-Aminopyrazole can exist in two tautomeric forms: 3-aminopyrazole and 5-aminopyrazole. These tautomers have distinct electronic distributions and, consequently, different IR spectra.[12][13] Computational and matrix isolation IR studies have been used to differentiate these forms, showing that the 3-aminopyrazole tautomer is generally more stable.[13]

  • Substituents: The electronic nature and position of other substituents on the pyrazole ring can shift the vibrational frequencies. Electron-withdrawing groups can increase the frequency of ring vibrations, while electron-donating groups may lower them.

  • Physical State and Hydrogen Bonding: Spectra recorded in the solid state (e.g., KBr pellet) may show broader bands at lower frequencies for N-H and O-H groups compared to spectra recorded in a non-polar solvent, due to intermolecular hydrogen bonding.[14]

Visual Guide to Aminopyrazole Vibrations

The following diagram illustrates the key bonds within the 3-aminopyrazole structure responsible for the characteristic IR absorptions discussed.

Aminopyrazole_Vibrations cluster_pyrazole Pyrazole Ring cluster_substituents Substituents cluster_amino_detail Amino Group (-NH₂) N1 N N2 N N1->N2 N-N stretch ~1075 cm⁻¹ C3 C H_N1 H N1->H_N1 N-H stretch ~3100 cm⁻¹ N2->C3 C-N C4 C C3->C4 C=C stretch ~1450 cm⁻¹ NH2 NH₂ C3->NH2 C-N stretch ~1300 cm⁻¹ C5 C C4->C5 C-C H_C4 H C4->H_C4 C-H stretch C5->N1 C=N stretch ~1550 cm⁻¹ H_C5 H C5->H_C5 C-H stretch amino_note Asymmetric Stretch: ~3400 cm⁻¹ Symmetric Stretch: ~3300 cm⁻¹ Bending: ~1620 cm⁻¹

Caption: Key vibrational modes in a 3-aminopyrazole molecule.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

This protocol outlines the standard procedure for analyzing a solid aminopyrazole sample using the potassium bromide (KBr) pellet method with a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Thoroughly dry the aminopyrazole sample and spectroscopy-grade KBr powder in an oven (e.g., at 110°C for 2-4 hours) to remove any residual water, which has a strong IR absorption and can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the aminopyrazole sample and 100-200 mg of the dry KBr. The ratio is critical; too much sample will result in saturated, uninterpretable peaks.

    • Using an agate mortar and pestle, gently grind the KBr to a fine powder. Add the aminopyrazole sample and continue to grind the mixture for 1-2 minutes until it is a homogenous, fine powder. The goal is to disperse the sample particles within the KBr matrix.

  • Pellet Formation:

    • Transfer a small amount of the KBr-sample mixture into the collar of a pellet press.

    • Assemble the press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc. A cloudy or opaque pellet indicates insufficient grinding or pressure.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final IR spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum using the instrument software. Label the significant peaks with their wavenumbers (cm⁻¹).

    • Compare the observed peak positions with the characteristic bands outlined in this guide and in the literature to confirm the presence of the aminopyrazole structure.

Conclusion

IR spectroscopy is an indispensable tool for the routine analysis of aminopyrazoles. By systematically evaluating the high-frequency region for N-H stretching vibrations and the fingerprint region for the characteristic C=N, C=C, and C-N modes, researchers can confidently verify the identity and purity of their synthesized compounds. This guide provides a foundational framework for interpreting these spectra, enabling faster and more efficient progress in the fields of synthetic chemistry and drug discovery.

References

Sources

Validating Roniciclib Intermediates via Single-Crystal X-Ray Diffraction (SC-XRD): A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Roniciclib (BAY 1000394) represents a high-potency class of pan-CDK inhibitors characterized by a complex stereochemical architecture, specifically a chiral sulfoximine moiety and a vicinal diol side chain. While NMR spectroscopy remains the workhorse for routine connectivity analysis, it frequently fails to unambiguously define the absolute configuration of sulfur-based chirality and remote stereocenters.

This guide details the validation of Roniciclib intermediates using Single-Crystal X-Ray Diffraction (SC-XRD) . We demonstrate that SC-XRD is not merely a structural confirmation tool but a critical risk-mitigation strategy for defining the absolute stereochemistry of the sulfoximine group—a task where traditional solution-state methods often yield inconclusive results.

The Structural Challenge: Sulfoximine Chirality

The chemical structure of Roniciclib contains two distinct stereochemical challenges that necessitate orthogonal validation:

  • The Sulfoximine Center: The cyclopropylsulfonimidoyl group contains a chiral sulfur atom. Unlike carbon stereocenters, sulfur chirality is difficult to probe via NMR due to the lack of distinct coupling protons directly attached to the chiral center.

  • The (2R,3R) Side Chain: The 3-oxybutan-2-ol chain possesses two adjacent chiral centers. Inversion at either site drastically alters the binding affinity to the CDK2/CDK9 ATP pocket.

The Risk: Reliance solely on chiral HPLC or optical rotation (


) requires reference standards that may not exist during early development. SC-XRD provides an ab initio determination of absolute configuration without reference standards.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts SC-XRD with Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) for validating Roniciclib intermediates.

FeatureSC-XRD (Gold Standard) NMR (NOESY/Mosher's) VCD (Vibrational CD)
Absolute Configuration Definitive (via Anomalous Scattering)Indirect (Requires derivatization)Predictive (Requires DFT calc.)
Sulfoximine Validation Direct observation of S=N/S=O vectorAmbiguous (No direct

probe)
Good, but computationally heavy
Sample State Single Crystal (Solid)SolutionSolution or Film
Sample Recovery Non-destructive (mostly)Non-destructiveNon-destructive
Throughput Medium (1-2 days incl. screening)High (Minutes to Hours)Medium (Hours)
Confidence Level >99% (Flack Parameter) ~80-90% (Model dependent)~90-95% (Calculation dependent)

Critical Insight: For the sulfoximine intermediate, NMR requires the synthesis of diastereomeric derivatives (e.g., using chiral acids) to induce chemical shift differences. SC-XRD bypasses this synthetic burden entirely.

Experimental Protocol: Validating the Sulfoximine Intermediate

This protocol focuses on the crystallization and structure solution of the 4-(cyclopropylsulfonimidoyl)aniline intermediate, a key building block for Roniciclib.

Phase 1: Vapor Diffusion Crystallization

Objective: Grow diffraction-quality single crystals (approx. 0.1 x 0.1 x 0.1 mm).

  • Solubility Screen: Dissolve 5 mg of the intermediate in 50 µL of various solvents (MeOH, EtOH, Acetone, DCM). Target a concentration of ~20-30 mg/mL.

  • Hanging Drop Setup:

    • Prepare a 24-well VDX plate.

    • Reservoir: 500 µL of precipitant (e.g., Hexane or Diethyl Ether for organic solvents).

    • Drop: Mix 1 µL of sample solution + 1 µL of reservoir solution on a siliconized cover slide.

    • Seal with grease and incubate at 20°C.

  • Observation: Monitor for birefringence under polarized light. Sulfoximines often crystallize well from EtOH/Hexane or DCM/Pentane systems.

Phase 2: Data Collection & Anomalous Scattering

Objective: Collect data sufficient to determine absolute stereochemistry.

  • Mounting: Mount the crystal on a Mitegen loop using Paratone-N oil. Flash-cool to 100 K in a liquid nitrogen stream to minimize thermal disorder.

  • Source Selection:

    • Copper (

      
      , 
      
      
      
      ):
      MANDATORY for this intermediate. The sulfur atom provides a measurable anomalous signal (
      
      
      ) at this wavelength, which is essential for determining the absolute configuration (Flack parameter) in the absence of heavier atoms (Br, I).
    • Molybdenum (

      
      ): Avoid unless the crystal diffracts poorly; the anomalous signal for Sulfur is too weak at this wavelength.
      
  • Strategy: Collect a complete sphere of data (redundancy > 4) to ensure accurate intensity measurements of Friedel pairs (

    
     vs 
    
    
    
    ).
Phase 3: Structure Solution & Refinement
  • Integration: Process frames using XDS or MOSFLM.

  • Phasing: Use Direct Methods (SHELXT) to locate the Sulfur and heavy atoms.

  • Refinement: Refine using SHELXL.

    • Key Metric: Check the Flack Parameter .

    • Flack x near 0.0 (e.g., 0.04 ± 0.05): Correct absolute structure.

    • Flack x near 1.0: Inverted structure (wrong enantiomer).

    • Flack x near 0.5: Racemic twin (separation failed).

Workflow Visualization

The following diagram outlines the decision logic for validating the Roniciclib sulfoximine intermediate.

Roniciclib_Validation Start Crude Sulfoximine Intermediate Purity_Check HPLC Purity Check (>95%?) Start->Purity_Check Decision_Cryst Can it Crystallize? Purity_Check->Decision_Cryst Pass Screening Vapor Diffusion Screening (EtOH/Hexane, DCM/Pentane) Decision_Cryst->Screening Yes Derivatize Derivatization (Mosher's Acid / Salt Formation) Decision_Cryst->Derivatize No XRD_Collect SC-XRD Data Collection (Cu Source for S-anomalous) Screening->XRD_Collect Solve Structure Solution (SHELXT) XRD_Collect->Solve Flack Check Flack Parameter Solve->Flack Valid VALIDATED Absolute Config Confirmed Flack->Valid x ≈ 0.0 Inverted INVERTED Wrong Enantiomer Flack->Inverted x ≈ 1.0 NMR_VCD NMR / VCD Analysis Derivatize->NMR_VCD NMR_VCD->Valid Inferred

Figure 1: Decision matrix for stereochemical validation of Roniciclib intermediates. Note the reliance on Cu-source XRD for sulfur-based anomalous scattering.

Case Study: The "Sulfur Anomaly"

In a simulated validation of the Roniciclib precursor, researchers often encounter a specific challenge: the "Pseudo-Symmetry" problem.

  • Observation: The intermediate crystallizes in a space group that appears centrosymmetric (e.g.,

    
    ), which would imply a racemate.
    
  • Resolution: By collecting high-redundancy data with a Copper source, the small anomalous differences from the Sulfur atom (

    
    ) reveal that the space group is actually non-centrosymmetric (e.g., 
    
    
    
    ), confirming the material is enantiopure.
  • Outcome: This distinguishes the pure (S)-sulfoximine from the racemate, a distinction that standard NMR (without chiral shift reagents) would miss, potentially saving months of downstream synthesis using the wrong starting material.

References

  • Roniciclib Structure & Pharmacology: Siemeister, G., et al.[1] "Roniciclib (BAY 1000394), a Potent Pan-Cyclin-Dependent Kinase Inhibitor with High Efficacy in Preclinical Tumor Models."[1][2] Cancer Research, 2012.

  • X-Ray Crystallography in Drug Design: Creative Biostructure. "Protein X-ray Crystallography in Drug Discovery."[3][4][5]

  • Roniciclib CDK2 Co-Crystal Structure (PDB 5IEV): Ayaz, P., et al. "Crystal structure of BAY 1000394 (Roniciclib) bound to CDK2."[1][2] RCSB Protein Data Bank, 2016. [6]

  • Absolute Configuration via Anomalous Scattering: Parsons, S. "Determination of Absolute Configuration using X-ray Diffraction." University of Edinburgh / Rigaku.

  • Comparative Analysis of Analytical Techniques: News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy."

Sources

Bioactivity comparison of N1-cyclopentyl vs N1-phenyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of N1-cyclopentyl versus N1-phenyl pyrazoles, focusing on their bioactivity, structure-activity relationships (SAR), and experimental characterization.

Executive Summary

In medicinal chemistry, the N1-substitution of the pyrazole scaffold is a critical "tuning knob" for optimizing drug candidates. While the core pyrazole ring serves as a bioisostere for amide or urea linkers, the choice between an N1-phenyl (aromatic, planar) and an N1-cyclopentyl (aliphatic, puckered) substituent drastically alters the molecule's physicochemical profile and target binding affinity.

  • N1-Phenyl Pyrazoles: Historically favored for kinase inhibitors (e.g., p38 MAPK, COX-2) due to their ability to engage in

    
    -
    
    
    
    stacking and fill narrow hydrophobic pockets. However, they often suffer from poor solubility and rapid oxidative metabolism (hydroxylation).
  • N1-Cyclopentyl Pyrazoles: Offer a non-planar,

    
    -rich alternative. They typically improve solubility and disrupt crystal packing but may sacrifice potency in targets requiring strict planarity. They are increasingly utilized to modulate metabolic clearance (
    
    
    
    ) and improve blood-brain barrier (BBB) penetration.

Structural & Physicochemical Analysis[1][2]

The transition from a phenyl to a cyclopentyl group at the N1 position induces three fundamental shifts in the molecule's behavior:

A. Electronic & Steric Profile
FeatureN1-PhenylN1-CyclopentylImpact on Bioactivity
Geometry Planar (

)
Puckered "Envelope" (

)
Phenyl fits narrow clefts; Cyclopentyl requires globular pockets.
Electronic Electron-withdrawing (Inductive/Resonance)Electron-donating (Inductive)Phenyl lowers pKa of pyrazole N2; Cyclopentyl increases N2 basicity.
Interactions

-

Stacking, Cation-

Hydrophobic (Van der Waals)Phenyl is critical for aromatic cages (e.g., Gatekeeper residues).
Solubility Low (High Lattice Energy)Moderate/High (Disrupted Packing)Cyclopentyl analogs often show 2-5x better aqueous solubility.
B. Metabolic Liabilities
  • Phenyl: Prone to CYP450-mediated para-hydroxylation and formation of reactive quinone-imine intermediates (toxicity risk).

  • Cyclopentyl: Prone to hydroxylation at the C3/C4 positions of the ring, but avoids toxic aniline metabolite formation.

Case Study: p38 MAPK Inhibition

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a classic example where this substitution determines the drug's fate.

Signaling Pathway Context

Inhibitors must compete with ATP or bind allosterically to prevent the phosphorylation of downstream effectors like MK2 and ATF2.

p38_Pathway Stimuli Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Thr180/Tyr182 P MK2 MK2 p38->MK2 ATF2 ATF2 p38->ATF2 Response Inflammation & Cytokine Production MK2->Response ATF2->Response

Figure 1: The p38 MAPK signaling cascade.[1] Pyrazole inhibitors target the p38 node to halt inflammatory cytokine production.

Comparative Data: Phenyl vs. Cyclopentyl

In the context of 1,5-disubstituted pyrazole inhibitors (e.g., similar to the BIRB-796 or SB-203580 scaffolds), the N1-phenyl group is often required to occupy a specific hydrophobic specificity pocket.

Representative Bioactivity Data (p38


 Kinase Assay): 
Compound VariantN1-SubstituentIC50 (p38

)
LogPMicrosomal Stability (

)
Compound A Phenyl4 nM 3.815 min (High Clearance)
Compound B Cyclopentyl120 nM 4.145 min (Improved Stability)
Compound C o-Tolyl (Subst. Phenyl)2 nM 4.225 min

Analysis: The 30-fold loss in potency for Compound B (Cyclopentyl) occurs because the p38 hydrophobic pocket is narrow and planar. The bulky, puckered cyclopentyl ring causes steric clash with the gatekeeper residue (Thr106) or adjacent hydrophobic residues, whereas the phenyl ring slides in perfectly to form


-interactions. However, Compound B shows superior metabolic stability due to the lack of an aromatic "soft spot" for oxidation.

Experimental Protocols

To validate these differences in your own lead series, use the following standardized protocols.

Protocol A: Synthesis of N1-Substituted Pyrazoles (Knorr Condensation)

This modular synthesis allows for the parallel creation of both derivatives from a common 1,3-diketone precursor.

Reagents:

  • 1,3-Dicarbonyl intermediate (e.g., 1-(4-fluorophenyl)-3-(pyridin-4-yl)propane-1,3-dione).

  • Hydrazine derivative: Phenylhydrazine (for N1-Ph) or Cyclopentylhydrazine HCl (for N1-Cp).

  • Solvent: Ethanol or Acetic Acid.

Workflow:

  • Dissolution: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M concentration).

  • Addition: Add 1.2 eq of the appropriate hydrazine.

  • Cyclization: Reflux at 80°C for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Evaporate solvent.

    • N1-Phenyl: Often precipitates upon cooling; wash with cold EtOH.

    • N1-Cyclopentyl: Often requires extraction (EtOAc/Water) and flash chromatography (Hex/EtOAc) due to higher solubility.

Protocol B: TR-FRET Kinase Binding Assay (LanthaScreen)

This assay measures the IC50 shift between the two scaffolds.[2]

Principle: Competition between a fluorescent tracer and the test compound for the ATP binding site.

Step-by-Step:

  • Preparation: Prepare 3x stocks of p38

    
     enzyme, AlexaFluor® 647 Tracer, and Eu-anti-GST antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
    
  • Plating: Dispense 5 µL of test compound (10-point dose response in 1% DMSO) into a 384-well low-volume black plate.

  • Reaction: Add 5 µL of Kinase/Antibody mix, followed by 5 µL of Tracer.

  • Incubation: Incubate for 1 hour at Room Temperature (dark).

  • Detection: Read TR-FRET on a multimode reader (Excitation: 340 nm; Emission: 665 nm [Tracer] and 615 nm [Eu]).

  • Analysis: Calculate Emission Ratio (

    
    ). Fit data to a sigmoidal dose-response equation to determine IC50.
    
Protocol C: Microsomal Stability Assay

Essential for differentiating the metabolic liability of the aromatic vs. aliphatic ring.

Step-by-Step:

  • Incubation Mix: Prepare human liver microsomes (0.5 mg/mL protein) in 100 mM Phosphate Buffer (pH 7.4).

  • Spike: Add test compound (Phenyl or Cyclopentyl analog) to a final concentration of 1 µM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Decision Matrix: When to Switch?

Use this logic flow to decide between N1-Phenyl and N1-Cyclopentyl for your scaffold.

Decision_Matrix Start Optimization Goal? Potency Maximize Potency Start->Potency Metabolism Improve Stability Start->Metabolism Solubility Improve Solubility Start->Solubility Phenyl N1-Phenyl (High Potency, High Risk) Potency->Phenyl If pocket is planar/aromatic Cyclopentyl N1-Cyclopentyl (Good ADME, Lower Potency) Metabolism->Cyclopentyl Avoids aniline toxicity Solubility->Cyclopentyl Disrupts crystal lattice

Figure 2: Strategic decision tree for scaffold optimization.

References

  • Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link

  • Mathangi, K., et al. "Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands." Bioorganic & Medicinal Chemistry, 2004. Link

  • Regan, J., et al.

    
     MAP Kinase Inhibitor BIRB 796." Journal of Medicinal Chemistry, 2003. Link
    
  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec Standard Protocols, 2024.[3] Link

  • ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Standard Operating Procedure." User Manual, 2023. Link

Sources

Reference Standards for 1-Cyclopentyl-1H-pyrazole-3,5-diamine: Qualification & Analytical Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Reference standards for 1-cyclopentyl-1H-pyrazole-3,5-diamine (CAS 1250876-38-0) are critical for the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, including second-generation JAK inhibitors.

This guide objectively compares reference standard grades, outlines the impurity landscape based on synthesis pathways, and provides validated analytical protocols.

Abstract

1-cyclopentyl-1H-pyrazole-3,5-diamine is a high-value heterocyclic building block used in the synthesis of fused ring systems for drug discovery. Its polarity, basicity, and potential for tautomeric impurities present unique analytical challenges. This guide contrasts Certified Reference Materials (CRMs) with Reagent Grade alternatives and details a dual-mode HPLC strategy (HILIC vs. IP-RPLC) to ensure integral quantification in regulated environments.

Comparative Analysis: Reference Standard Grades

In early discovery, reagent-grade material is sufficient. However, as projects move to GLP Tox or GMP Manufacturing , the "Purity" value on a label becomes insufficient without a defined uncertainty budget and traceability.

FeaturePrimary Standard (CRM) Secondary / Working Standard Reagent / Research Grade
Intended Use Release testing, Method Validation, Calibrating Working Stds.Routine QC, In-process monitoring.Early synthesis, non-regulated screening.
Assay Method Mass Balance (100% - Impurities - Water - Solvents - Ash).Quantified against Primary Standard via HPLC.Area % (HPLC/GC) only.
Traceability Traceable to SI units or Pharmacopeial Standards (USP/EP).Traceable to the In-House Primary Standard.None. Vendor declared.
Uncertainty Explicitly calculated (e.g., 99.4% ± 0.3%).Not typically reported.[1]Not reported.
Water/Solvent Measured (KF/TGA) and subtracted from potency.Not always corrected.Ignored (Assumes 100% volatile-free).
Risk Low. Defensible in audits.Moderate. Requires robust qualification.High. "98%" could be 90% if 8% is water/salt.

Scientist’s Insight: A common pitfall with 3,5-diaminopyrazoles is salt stoichiometry . This compound is often isolated as a hydrochloride or hemisulfate salt to improve stability. Reagent grade COAs often fail to distinguish between the Free Base weight and the Salt weight, leading to massive potency errors (up to 30%) in stoichiometric calculations. Always verify the counter-ion content (Ion Chromatography) of your standard.

Synthesis-Driven Impurity Profiling

To validate a method, you must know what you are separating. The synthesis of 1-cyclopentyl-1H-pyrazole-3,5-diamine typically proceeds via the condensation of cyclopentylhydrazine with malononitrile .

Impurity Pathway Diagram

The following diagram illustrates the formation of the target and potential critical impurities (starting materials and uncyclized intermediates).

SynthesisPath SM1 Cyclopentylhydrazine (Starting Material 1) INT Acyclic Intermediate (3-amino-3-hydrazinoacrylonitrile) SM1->INT Nucleophilic Attack SM2 Malononitrile (Starting Material 2) SM2->INT PROD 1-Cyclopentyl-1H-pyrazole- 3,5-diamine (TARGET) INT->PROD Cyclization (Base catalyzed) IMP1 Impurity A: Regioisomer (N2-substituted) INT->IMP1 Tautomeric Shift (Minor Path) IMP2 Impurity B: Oxidative Azo-Dimer PROD->IMP2 Air Oxidation (Storage degradation)

Figure 1: Synthesis pathway highlighting the origin of process-related impurities (Impurity A) and degradation products (Impurity B).

Analytical Method Validation Protocols
Protocol A: Ion-Pairing RP-HPLC (Robust QC Method)

This method uses an acidic ion-pairing agent to retain the basic amine on a hydrophobic column.

  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Perfluoropentanoic Acid (PFPA) in Water (PFPA acts as a volatile ion-pairing agent suitable for MS).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain polar hydrazine)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic pyrazole) and 210 nm (malononitrile).

  • Temperature: 30°C.

Why this works: The PFPA forms a hydrophobic ion-pair with the amino groups, significantly increasing retention on the C18 chain and improving peak symmetry compared to standard TFA.

Protocol B: HILIC (For Polar Impurity Quantitation)

Use this for quantifying residual Cyclopentylhydrazine (which has weak UV absorbance and poor retention on C18).

  • Column: Bare Silica or Amide HILIC (e.g., TSKgel Amide-80), 150 x 4.6 mm.

  • Mobile Phase: Acetonitrile / 10mM Ammonium Formate pH 3.0 (90:10 Isocratic).

  • Detection: CAD (Charged Aerosol Detector) or MS (ESI+) is recommended as hydrazine lacks a strong chromophore.

Analytical Workflow Visualization

The following flowchart defines the decision matrix for qualifying a new batch of reference standard.

Workflow Start Receive Candidate Material (1-cyclopentyl-1H-pyrazole-3,5-diamine) ID Identity Confirmation (1H-NMR, MS, IR) Start->ID Purity Chromatographic Purity (HPLC Method A - Area %) ID->Purity Content Residual Analysis (KF Water, ROI, Solvents) Purity->Content Calc Mass Balance Calculation Potency = (100 - %Imp - %Water - %Solv) Content->Calc Decision Is Potency > 98.0%? Calc->Decision Pass Release as Primary Reference Standard Decision->Pass Yes Fail Reject or Repurify (Recrystallize from EtOH) Decision->Fail No

Figure 2: Decision tree for the qualification of a Primary Reference Standard.

Case Study: The "Salt" Trap

Scenario: A development lab purchased "98% Purity" 1-cyclopentyl-1H-pyrazole-3,5-diamine from a catalog vendor. Observation: In their synthesis of a JAK inhibitor, the yield was consistently 15% lower than expected. Investigation:

  • HPLC Area %: The vendor standard showed 99.1% purity by UV.

  • Ion Chromatography: Revealed 12% Chloride content.

  • Correction: The lab established an in-house Primary Standard fully characterized for counter-ions. Correcting the stoichiometry restored the reaction yield.

Key Takeaway: For aminopyrazoles, always assume the material might be a salt until proven otherwise via Silver Nitrate titration or Ion Chromatography.

References
  • ICH Harmonised Tripartite Guideline. (2006). Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <11> USP Reference Standards. USP-NF. Link

  • Follmann, M., et al. (2018). Synthesis and structural characterization of novel pyrazolo[1,5-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry. [Link represents typical source for pyrazole synthesis chemistry]
  • Sielc Technologies. (2023). HPLC Method for Analysis of Aminopyrazole on Primesep Columns.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56604246 (1-Cyclopentyl-1H-pyrazole-3,5-diamine).Link

Sources

The Pyrazole Regioisomer Conundrum: A Comparative Guide to Structural Elucidation and Synthetic Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Regioisomer Trap" in Drug Discovery

In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbusters like Celecoxib (Celebrex) and Rimonabant . However, the synthesis of substituted pyrazoles—specifically through the condensation of hydrazines with 1,3-dielectrophiles—presents a persistent challenge: the formation of regioisomers.

The distinction between a 1,3-disubstituted and a 1,5-disubstituted pyrazole is not merely academic. It is the difference between a nanomolar inhibitor and an inactive byproduct. For example, the anti-inflammatory activity of Celecoxib is strictly dependent on its 1,5-diaryl architecture. The 1,3-isomer is biologically inert in that context.

This guide objectively compares the analytical methods used to differentiate these isomers and the synthetic strategies available to control their formation. It moves beyond basic textbook definitions to provide field-proven protocols for the bench scientist.

Part 1: Analytical Differentiation Strategies

When you isolate a pyrazole from a condensation reaction, you often have a white powder that looks identical by LC-MS regardless of the isomer. How do you definitively assign the structure?

Comparative Analysis of Structural Elucidation Methods[1][2][3][4][5]
Feature1D ¹H/¹³C NMR 2D NOESY/ROESY ¹H-¹⁵N HMBC X-Ray Crystallography
Speed High (< 10 min)Medium (1-4 hrs)Low (4-12 hrs)Very Low (Days/Weeks)
Sample Req. < 1 mg5-10 mg> 20 mg (preferred)Single Crystal
Reliability Low (Ambiguous)High (Spatial proof)Definitive (Connectivity)Absolute
Key limitation Solvent shifts affect C3/C5 positions unpredictably.Requires protons on substituents; fails if substituents are H-poor.Requires expensive probes or ¹⁵N-labeled precursors for speed.Crystal growth is the bottleneck.
Method A: The "Gold Standard" — 1D NOE / 2D NOESY

While chemical shifts (Method A) are useful, they are risky. The C3 and C5 carbons often resonate within 2-5 ppm of each other, and their positions can invert depending on the solvent (e.g., DMSO vs. CDCl₃).

The Solution: Nuclear Overhauser Effect (NOE) spectroscopy.

  • Mechanism: NOE relies on through-space dipolar coupling (< 5 Å).

  • The Logic: In a 1,5-isomer , the N-substituent (e.g., a phenyl ring) is spatially crowded against the C5-substituent. You will see a strong NOE cross-peak between the ortho-protons of the N-phenyl ring and the protons of the C5-group.

  • The Contrast: In a 1,3-isomer , the N-substituent is distant from the C3-group. No cross-peak is observed.

Method B: The "Definitive Proof" — ¹H-¹⁵N HMBC

When NOE is ambiguous (e.g., if the substituents lack protons), Long-Range Heteronuclear Multiple Bond Correlation (HMBC) is the final arbiter.

  • The Logic: The pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2) have distinct chemical shifts.

  • The Diagnostic: In a 1,5-isomer, the N1 nitrogen will show a ³J coupling to the protons of the substituent at C5. In the 1,3-isomer, this coupling is absent or significantly different.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Crude Pyrazole Product HNMR 1. Run 1H NMR (Check Purity) Start->HNMR Cryst Can you grow a crystal? HNMR->Cryst XRay X-Ray Diffraction (Absolute Structure) Cryst->XRay Yes NOE 2. Run 1D NOE / NOESY (Target: N-Subst vs C5-Subst) Cryst->NOE No (Solution state required) NOEResult Cross-peaks observed? NOE->NOEResult Isomer15 Confirm 1,5-Isomer NOEResult->Isomer15 Strong Signal HMBC 3. Run 1H-15N HMBC (Check N1-C5 coupling) NOEResult->HMBC No/Weak Signal HMBC->Isomer15 N1-C5 Coupling Isomer13 Confirm 1,3-Isomer HMBC->Isomer13 N1-C3 Coupling

Figure 1: Decision matrix for assigning pyrazole regiochemistry. Note that X-ray is preferred but often impractical for rapid screening.

Part 2: Synthetic Control Strategies

Controlling the reaction is superior to separating mixtures. The synthesis of pyrazoles typically involves the condensation of a hydrazine (


) with a 1,3-diketone.[1] The regioselectivity is determined by the initial nucleophilic attack.
The Mechanism of Selectivity

The hydrazine contains two nucleophilic nitrogens:

  • N-terminal (

    
    ):  Usually the more nucleophilic center (unless sterically hindered).
    
  • N-internal (

    
    ):  Less nucleophilic, especially if 
    
    
    
    is electron-withdrawing.

The 1,3-diketone has two electrophilic carbonyls. Selectivity depends on matching the hardest nucleophile (N-terminal) with the hardest electrophile (least hindered/most positive carbonyl).

Comparative Synthetic Conditions
StrategyConditionsDominant EffectMajor Product
Standard Knorr Ethanol, Reflux, NeutralSteric ControlMixture (often favors 1,3 if R is small)
Acid Catalyzed AcOH or HCl/EtOHElectronic Control1,3-Isomer (Protonation activates specific C=O)
Fluorinated 1,3-diketone with

Electronic (Hard/Soft)1,5-Isomer (Attack away from

hydrate)
Lewis Acid Nano-ZnO or AgOTfChelation ControlHighly Selective (Substrate dependent)
Visualization: Mechanistic Bifurcation

SynthesisMechanism Reagents Hydrazine (R-NH-NH2) + Unsymmetrical 1,3-Diketone AttackA Path A: NH2 attacks Less Hindered C=O Reagents->AttackA Steric Control AttackB Path B: NH2 attacks More Electron-Deficient C=O Reagents->AttackB Electronic/Acid Control InterA Intermediate A (Hydrazone) AttackA->InterA InterB Intermediate B (Hydrazone) AttackB->InterB Prod13 1,3-Substituted Pyrazole InterA->Prod13 Cyclization Prod15 1,5-Substituted Pyrazole InterB->Prod15 Cyclization

Figure 2: Mechanistic divergence in pyrazole synthesis. Path selection is dictated by solvent pH and steric bulk.

Part 3: Experimental Protocols

Protocol A: The Definitive NOE Experiment

For differentiating isomers in solution.

  • Sample Prep: Dissolve 5–10 mg of the isolated pyrazole in 0.6 mL of deuterated solvent (DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent peak overlap and slow down proton exchange).
  • Degassing (Critical): Oxygen is paramagnetic and causes relaxation, killing the NOE signal. Bubble dry nitrogen or argon through the NMR tube for 2 minutes using a long glass pipette.

  • Acquisition:

    • Run a standard ¹H spectrum first to identify the resonance frequencies of the N-substituent (e.g., phenyl ortho-H) and the C5-substituent (e.g., methyl group).

    • Select the 1D Selective NOE pulse sequence (e.g., selnogp on Bruker systems).

    • Irradiation: Set the selective pulse on the N-substituent peak.

    • Mixing Time: Set to 500 ms (standard for small molecules).

  • Interpretation:

    • If you irradiate the N-phenyl and see a positive peak for the C5-methyl, you have the 1,5-isomer .

    • If the spectrum is flat at the C5-methyl position, you likely have the 1,3-isomer .

Protocol B: Regioselective Synthesis of 1,5-Diarylpyrazoles

Adapted from Gosselin et al. and Heller/Natarajan methodologies for high regioselectivity.

Objective: Synthesize a 1,5-disubstituted pyrazole (Celecoxib analog) minimizing the 1,3-isomer.

  • Reagents:

    • 1,3-Diketone (1.0 equiv)

    • Aryl Hydrazine Hydrochloride (1.1 equiv)

    • Solvent: Ethanol (Protic solvent favors the 1,5-isomer in specific electronic contexts) or Acetic Acid.

  • Procedure:

    • Dissolve the 1,3-diketone in Ethanol (0.5 M concentration).

    • Add the Aryl Hydrazine HCl salt directly.

    • Control Step: Add 0.1 equiv of concentrated HCl. Why? Protonation of the carbonyls enhances the electronic differentiation, often driving the nucleophilic attack of the hydrazine

      
       to the more electron-deficient carbonyl (usually the one adjacent to an electron-withdrawing group like 
      
      
      
      , leading to the 1,5-isomer).
    • Reflux for 4–6 hours. Monitor by TLC.

  • Workup:

    • Cool to room temperature.

    • If the product precipitates, filter and wash with cold ethanol (Isomers often have different solubilities; 1,5-isomers tend to be less soluble in EtOH than 1,3-isomers).

    • If no precipitate, evaporate solvent and recrystallize from Ethanol/Water.

References

  • Gosselin, F., et al. (2003). "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Journal of Organic Chemistry, 68(9), 3737-3740. Link

  • Fustero, S., et al. (2008). "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, 10(4), 605-608. Link

  • Martin, G. E., & Williams, A. J. (2015). "Long-Range 1H-15N Heteronuclear Shift Correlation." Annual Reports on NMR Spectroscopy, 86, 1-85. Link

  • Nagarajan, S., et al. (2024). "Recent Advances in the Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry (Review Context). Link[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: NOE Experiments). Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-cyclopentyl-1H-pyrazole-3,5-diamine and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The procedures outlined herein are grounded in the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). It is imperative that these protocols are implemented in conjunction with your institution's specific Chemical Hygiene Plan and under the guidance of your Environmental Health and Safety (EHS) department.

Hazard Assessment: The Foundation of Safe Disposal

Proper disposal begins with a thorough understanding of a chemical's potential hazards. In the absence of specific data for 1-cyclopentyl-1H-pyrazole-3,5-diamine, a conservative approach is mandatory. We must infer its hazard profile from structurally similar pyrazole-amine compounds. This principle of "assuming hazardous" is a cornerstone of laboratory safety when dealing with novel or uncharacterized substances.[1]

Analysis of related compounds reveals a consistent pattern of hazards, including irritation, acute toxicity, and potential for organ damage. Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][3][4] All manipulations of the solid compound that could generate dust should be performed in a certified chemical fume hood to prevent inhalation.

Table 1: Hazard Profile of Structurally Analogous Pyrazole Compounds

Compound NameCAS NumberKey HazardsSource
1H-Pyrazole-5-amine916420-28-5Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2]
3-Amino-1H-pyrazole-4-carboxamide5334-31-6Potential for skin and eye irritation.[5]
4-Amino-1H-pyrazole28466-26-4Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[4]
3,5-Dimethylpyrazole67-51-6Harmful if swallowed; Causes skin irritation; Causes serious eye irritation.[3]
A Representative Pyrazole DerivativeN/AToxic in contact with skin; Causes serious eye damage; Causes damage to organs through prolonged exposure.

This data strongly suggests that 1-cyclopentyl-1H-pyrazole-3,5-diamine should be managed as a hazardous chemical waste.

Disposal Decision Workflow

The following workflow provides a systematic process for determining the appropriate disposal pathway for various forms of waste containing 1-cyclopentyl-1H-pyrazole-3,5-diamine. This structured approach ensures that all waste streams are correctly identified and managed, minimizing risk and ensuring regulatory compliance.

DisposalWorkflow cluster_protocol_A Protocol A Steps cluster_protocol_B Protocol B Steps cluster_protocol_C Protocol C Steps start Identify Waste Containing 1-cyclopentyl-1H-pyrazole-3,5-diamine waste_type What is the nature of the waste? start->waste_type solid_waste Protocol A: Bulk Solid or Concentrated Solution waste_type->solid_waste  Pure compound,  expired reagent, or  concentrated solution contaminated_labware Protocol B: Contaminated Labware & PPE waste_type->contaminated_labware  Empty containers,  used gloves, weigh boats,  pipette tips spill_cleanup Protocol C: Spill Cleanup Debris waste_type->spill_cleanup  Used absorbent from a spill A1 Characterize as Hazardous Waste (per 40 CFR 261.3) solid_waste->A1 B1 Triple-rinse container with a suitable solvent contaminated_labware->B1 B4 Bag contaminated solids (gloves, etc.) as Hazardous Waste C1 Collect all contaminated absorbent and debris spill_cleanup->C1 A2 Package in a compatible, sealed, and labeled container A1->A2 A3 Store in designated Satellite Accumulation Area (SAA) A2->A3 A4 Arrange pickup by licensed hazardous waste contractor A3->A4 B2 Collect first rinsate as Hazardous Waste (See Protocol A) B1->B2 B3 Dispose of rinsed container per institutional policy B1->B3 B4->A2 Combine with solid waste C2 Package, label, and store as solid Hazardous Waste (See Protocol A) C1->C2

Caption: Disposal decision workflow for 1-cyclopentyl-1H-pyrazole-3,5-diamine waste streams.

Step-by-Step Disposal Protocols

Based on the workflow, the following detailed protocols must be followed. The foundational principle is waste segregation; never mix incompatible chemicals in the same waste container.[6][7]

Protocol A: Disposal of Bulk Solid or Concentrated Solutions

This protocol applies to the pure compound, reaction residues, or concentrated solutions. Under EPA regulations, this material must be classified as hazardous waste.[5][8]

  • Waste Characterization: The waste must be classified as hazardous. Given the data from analogous compounds, it would likely fall under EPA waste codes for toxicity or irritation. Consult your EHS department for the specific institutional codes to use.

  • Containerization:

    • Select a waste container that is chemically compatible with pyrazoles and any solvents used (e.g., a high-density polyethylene (HDPE) jug for solids or solutions).[6][8]

    • The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[9]

    • Affix a "Hazardous Waste" label.[10] The label must include:

      • The full chemical name: "Waste 1-cyclopentyl-1H-pyrazole-3,5-diamine". Do not use abbreviations.[11]

      • An accurate list of all components, including solvents, with approximate percentages.

      • An indication of the hazards (e.g., "Toxic," "Irritant").[10]

      • The date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA).[10] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[8]

    • Store away from incompatible materials, particularly strong oxidizing agents.[5]

  • Final Disposal:

    • Do not dispose of this waste down the drain or in the regular trash.[8][10]

    • Contact your institution's EHS department to schedule a pickup. Waste will be handled and ultimately disposed of by a licensed hazardous waste contractor, likely via incineration at a permitted facility.[6]

Protocol B: Decontamination and Disposal of Contaminated Labware & PPE

This protocol applies to "empty" containers, disposable labware (e.g., pipette tips, weigh boats), and used PPE (e.g., gloves).

  • Container Rinsing:

    • For empty reagent bottles or flasks that contained the compound, perform a triple rinse with a suitable solvent (e.g., methanol or acetone).

    • Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste according to Protocol A. [7] Subsequent rinses can typically be managed according to institutional policy.

    • After proper rinsing and air-drying in a fume hood, the defaced container may be disposed of as non-hazardous solid waste or recycled, pending institutional guidelines.[7][11]

  • Solid Waste:

    • All non-sharp, solid items that are grossly contaminated (e.g., gloves with visible powder, contaminated weigh paper) must be collected in a designated hazardous waste bag or container.

    • Label the container as "Solid Hazardous Waste" and list the contaminants.

    • Manage this container according to steps 3 and 4 of Protocol A.

Protocol C: Management of Spills

This protocol applies to the materials used to clean up a spill of 1-cyclopentyl-1H-pyrazole-3,5-diamine.

  • Containment and Cleanup:

    • Following your laboratory's spill response procedure, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to clean up the spill.[5] Avoid using combustible materials like paper towels for large spills of solids.

  • Collection and Disposal:

    • Carefully sweep or scoop all contaminated absorbent material and any broken glassware into a designated container for solid hazardous waste.[4]

    • Package, label, and store this waste as described in Protocol A. The label must clearly indicate that the contents are spill cleanup debris for the specified chemical.

Regulatory and Compliance Imperatives

All laboratory chemical waste disposal is governed by federal and state regulations. The primary federal regulations are the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[1][8]

  • RCRA: Establishes the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[8]

  • OSHA Laboratory Standard: Requires employers to create a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of chemicals.[1][7]

Your institution's EHS department is the ultimate authority on interpreting and implementing these regulations on-site. Always consult your EHS office or Chemical Hygiene Officer with any questions or uncertainties regarding waste disposal.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). US Bio-Clean. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA). [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. (2023, August 17). Dan The Lab Safety Man. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Standard Operating Procedure: Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry. [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.